molecular formula C6H4BrClFN B180509 4-Bromo-5-chloro-2-fluoroaniline CAS No. 116369-24-5

4-Bromo-5-chloro-2-fluoroaniline

Cat. No.: B180509
CAS No.: 116369-24-5
M. Wt: 224.46 g/mol
InChI Key: SKJMNEFZWYBTHT-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluoroaniline is a multifunctional halogenated aniline derivative that serves as a valuable synthetic intermediate in advanced chemical and pharmaceutical research. Its molecular structure, incorporating bromo, chloro, and fluoro substituents on the aniline ring, makes it a versatile building block for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals . While specific mechanistic studies on this exact compound are limited in public literature, its structural features are highly sought after for creating compounds with targeted biological activity. The presence of halogens at the 2, 4, and 5 positions allows for selective further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to efficiently build molecular libraries for drug discovery programs . The compound is predominantly used in industrial and technological research segments, where it contributes to innovations in synthetic methodology and the development of new chemical entities . As a key research material, this compound is instrumental in pushing the boundaries of synthetic organic chemistry and medicinal chemistry, providing a critical scaffold for the next generation of therapeutic and technological compounds.

Properties

IUPAC Name

4-bromo-5-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJMNEFZWYBTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556326
Record name 4-Bromo-5-chloro-2-fluoroaniline
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Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116369-24-5
Record name 4-Bromo-5-chloro-2-fluorobenzenamine
Source CAS Common Chemistry
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Record name 4-Bromo-5-chloro-2-fluoroaniline
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Record name 4-bromo-5-chloro-2-fluoroaniline
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Foundational & Exploratory

physical and chemical properties of 4-Bromo-5-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-chloro-2-fluoroaniline is a halogenated aromatic amine with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms on the aniline core—offers a rich scaffold for the synthesis of novel compounds with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside experimental data for closely related isomers to serve as a valuable reference. Furthermore, this document outlines a putative synthetic protocol and discusses the compound's potential reactivity and applications, particularly in the realm of drug discovery.

Chemical and Physical Properties

Direct experimental data for this compound is limited in publicly available literature. However, computational predictions from reliable sources such as PubChem, combined with experimental data from closely related isomers, provide a strong foundation for understanding its physicochemical profile.

Computed Data for this compound

The following table summarizes the computed physical and chemical properties for this compound.[1]

PropertyValueSource
Molecular Formula C₆H₄BrClFNPubChem[1]
Molecular Weight 224.46 g/mol PubChem[1]
CAS Number 116369-24-5PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES C1=C(C(=CC(=C1Cl)Br)F)NPubChem[1]
XLogP3 2.7PubChem[1]
Monoisotopic Mass 222.91997 DaPubChem[1]
Experimental Data for Related Isomers

To provide a comparative context, the experimental properties of structurally similar isomers are presented below. These values can offer an approximation of the expected properties for this compound.

Property4-Bromo-2-fluoroaniline2-Bromo-5-chloroaniline4-Chloro-2-fluoroaniline
CAS Number 367-24-8[2]823-57-4[3]57946-56-2[4]
Physical Form Solid[2]-Liquid[4]
Melting Point 40-42 °C[2]38 °C[3]-
Boiling Point -128 °C / 7mmHg[3]-
Density --1.311 g/mL at 25 °C[4]
Refractive Index --n20/D 1.56[4]
Solubility Soluble in MethanolSoluble in Methanol[3]-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine (-NH₂) protons. The chemical shifts and coupling constants will be influenced by the positions of the halogen substituents. For comparison, the ¹H NMR data for 4-Bromo-2-fluoroaniline in CDCl₃ shows a broad singlet for the NH₂ protons around 3.60 ppm and multiplets for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon atoms attached to the fluorine will exhibit characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretching: Around 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).

  • C-N stretching: In the range of 1250-1350 cm⁻¹.

  • C-H stretching (aromatic): Above 3000 cm⁻¹.

  • C=C stretching (aromatic): Between 1400-1600 cm⁻¹.

  • C-Br, C-Cl, and C-F stretching: In the fingerprint region below 1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. For 4-bromo-2-chloroaniline, the mass spectrum shows a molecular ion at m/z 205 and 207, with a prominent M+2 peak due to the bromine isotope. A similar pattern would be expected for this compound.

Synthesis and Reactivity

Proposed Synthetic Route

A plausible synthetic route to this compound could involve the halogenation of a suitable aniline precursor. A potential multi-step synthesis starting from a commercially available aniline derivative is outlined below.

G A 2-Fluoroaniline B N-(2-fluorophenyl)acetamide A->B Acetylation (Acetic anhydride) C N-(4-bromo-2-fluorophenyl)acetamide B->C Bromination (N-Bromosuccinimide) D N-(4-bromo-5-chloro-2-fluorophenyl)acetamide C->D Chlorination (N-Chlorosuccinimide) E This compound D->E Hydrolysis (Acid or Base) G A This compound (Building Block) B Scaffold Elaboration (e.g., Cross-Coupling, Amidation) A->B C Library of Diverse Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

References

4-Bromo-5-chloro-2-fluoroaniline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-5-chloro-2-fluoroaniline, focusing on its core identifiers, chemical properties, and safety information. The data is presented to be a valuable resource for professionals in research and development.

Chemical Identifiers

A precise identification of chemical compounds is crucial for research, safety, and regulatory purposes. The following table summarizes the key identifiers for this compound.

Identifier TypeIdentifier
CAS Number 116369-24-5[1]
PubChem CID 14129196[1]
EC Number 674-962-0[1]
IUPAC Name This compound[1]
InChI InChI=1S/C6H4BrClFN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2[1]
InChIKey SKJMNEFZWYBTHT-UHFFFAOYSA-N[1]
SMILES C1=C(C(=CC(=C1Cl)Br)F)N[1]
Synonyms 4-Bromo-5-chloro-2-fluorobenzenamine[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its application in experimental settings and for predicting its behavior.

PropertyValue
Molecular Formula C₆H₄BrClFN[1]
Molecular Weight 224.46 g/mol [1]
Monoisotopic Mass 222.91997 Da[1]

Safety and Hazard Information

Safe handling of chemical substances is paramount in a laboratory setting. The following table outlines the GHS hazard classifications for this compound.

Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed[1]
Skin Corrosion/Irritation H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure H335: May cause respiratory irritation[1]

Methodologies and Visualizations

The scope of this technical guide is to provide core identifiers and physicochemical properties for the chemical compound this compound. As a chemical reagent, it does not have associated signaling pathways or specific, universally cited experimental workflows in the same way a well-characterized drug or biological molecule might. Therefore, the creation of diagrams for signaling pathways or detailed experimental protocols is not applicable to this topic. The information provided above is intended to support researchers in designing their own experimental protocols involving this compound.

References

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-fluoroaniline, including its chemical identity, properties, synthesis, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

The compound with the systematic name This compound is a halogenated aromatic amine. Its structure features a benzene ring substituted with bromine, chlorine, fluorine, and an amino group, making it a valuable intermediate in organic synthesis.

IUPAC Name: this compound[1]

Synonyms:

  • 4-Bromo-5-chloro-2-fluorobenzenamine[1]

  • Benzenamine, 4-bromo-5-chloro-2-fluoro-[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₄BrClFNPubChem[1]
Molecular Weight 224.46 g/mol PubChem[1]
CAS Number 116369-24-5PubChem[1]
Canonical SMILES C1=C(C(=CC(=C1Cl)Br)F)NPubChem[1]
InChI InChI=1S/C6H4BrClFN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2PubChem[1]
InChIKey SKJMNEFZWYBTHT-UHFFFAOYSA-NPubChem[1]

Applications in Research and Development

Halogenated anilines are crucial building blocks in the synthesis of complex organic molecules. The specific arrangement of bromo, chloro, and fluoro substituents on the aniline core of this compound offers a unique reactivity profile for creating novel molecules.

Potential Applications:

  • Pharmaceutical Synthesis: It serves as a key intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). The halogen atoms can influence the electronic properties and lipophilicity of the final drug molecule, potentially enhancing its biological activity and pharmacokinetic profile.[2][3]

  • Agrochemical Development: This compound can be a precursor for new pesticides, herbicides, and fungicides. The halogen substituents can contribute to the bioactivity and stability of the resulting agrochemical.[2]

  • Material Science: The unique electronic properties imparted by the halogens make it a candidate for use in the synthesis of specialized dyes, pigments, and other advanced materials.[2]

G Logical Relationships of this compound A This compound B Pharmaceuticals A->B C Agrochemicals A->C D Material Science A->D E Active Pharmaceutical Ingredients (APIs) B->E synthesis of F Pesticides & Herbicides C->F precursor for G Specialty Dyes & Pigments D->G used in

Caption: Potential applications of this compound.

Experimental Protocols: Synthesis

A plausible synthetic route for this compound can be conceptualized from established methods for halogenating and modifying aniline derivatives. A common strategy involves the reduction of a corresponding nitro compound, which itself can be synthesized through halogenation reactions.

Example Synthetic Pathway: A potential precursor is 4-bromo-5-fluoro-2-nitroaniline. The synthesis would involve the introduction of the chloro group followed by the reduction of the nitro group to an amine.

G Conceptual Synthesis Workflow A Starting Material (e.g., 2-Fluoro-4-bromoaniline) B Step 1: Chlorination A->B Reagents: e.g., NCS (N-Chlorosuccinimide) C Intermediate (this compound) B->C Formation of C-Cl bond D Step 2: Purification C->D e.g., Column Chromatography E Final Product D->E High Purity Compound

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Protocol for a Related Compound (4-Bromo-2-fluoroaniline): A representative procedure for the bromination of a fluoroaniline derivative is the reaction of 2-fluoroaniline with N-bromosuccinimide (NBS).[4]

  • Reaction Setup: A solution of 2-fluoroaniline (100 parts) in methylene chloride (400 parts) is cooled to 0°C.[4]

  • Addition of Brominating Agent: Solid N-bromosuccinimide (160 parts) is added in portions over a 2-hour period while maintaining the temperature at 0°C.[4]

  • Workup: After stirring, the reaction mixture is washed multiple times with cold water.[4]

  • Isolation: The organic phase is dried with anhydrous sodium sulfate and the solvent is evaporated to yield the crude product, which can be further purified.[4]

Another common method involves the reduction of a nitro-substituted precursor. For example, 4-bromo-2-fluoro-1-nitrobenzene can be reduced to 4-bromo-2-fluoroaniline using iron powder and ammonium chloride in a mixture of ethanol and water, heated to 90°C.[5]

While these protocols are for structurally related compounds, they illustrate standard methodologies that can be adapted for the synthesis of this compound by a skilled synthetic chemist.

Safety and Handling

The following table summarizes the GHS hazard classifications for this compound based on aggregated data.

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral H302: Harmful if swallowedWarning[1]
Skin Corrosion/Irritation H315: Causes skin irritationWarning[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarning[1]
Specific Target Organ Toxicity H335: May cause respiratory irritationWarning[1]

Handling Precautions:

  • Use only in a well-ventilated area or outdoors.[6][7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]

  • Wash skin thoroughly after handling.[6][7]

  • Do not eat, drink, or smoke when using this product.[6][7]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[6]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6]

Always consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

molecular formula and molecular weight of 4-Bromo-5-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 4-Bromo-5-chloro-2-fluoroaniline, a halogenated aniline derivative of interest in various research and development applications.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

PropertyValue
Molecular FormulaC₆H₄BrClFN[1]
Molecular Weight224.46 g/mol [1]

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its key molecular identifiers.

A This compound B Molecular Formula C₆H₄BrClFN A->B has C Molecular Weight 224.46 g/mol A->C has

Caption: Relationship between this compound and its molecular properties.

References

4-Bromo-5-chloro-2-fluoroaniline chemical structure and SMILES notation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic pathways for 4-Bromo-5-chloro-2-fluoroaniline, a halogenated aniline derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of experimental data for this specific isomer, this guide also includes information on closely related compounds to provide a comparative context.

Chemical Structure and Identification

This compound is an aromatic amine with bromine, chlorine, and fluorine substituents on the benzene ring. Its systematic IUPAC name is this compound.[1]

SMILES Notation: The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is C1=C(C(=CC(=C1Cl)Br)F)N.[1]

Physicochemical Properties

PropertyThis compound4-Bromo-2-fluoroaniline4-Bromo-2-chloroaniline
Molecular Formula C₆H₄BrClFNC₆H₅BrFNC₆H₅BrClN
Molecular Weight 224.46 g/mol (Computed)[1]190.01 g/mol 206.47 g/mol
Monoisotopic Mass 222.91997 Da (Computed)[1]204.92939 Da
Melting Point Data not available40-42 °CData not available
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableData not available
XLogP3 2.7 (Computed)[1]

Visualization of Chemical Structure

The chemical structure of this compound is depicted in the following diagram generated using the DOT language.

Chemical structure of this compound.

Potential Synthetic Pathways

Synthesis of 4-Bromo-2-fluoroaniline

A common method for the synthesis of 4-bromo-2-fluoroaniline involves the bromination of 2-fluoroaniline.

Experimental Protocol:

  • Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride.

  • Cool the solution to 0°C.

  • Add 160 parts of solid N-bromosuccinimide (NBS) in portions over a 2-hour period while maintaining the temperature at 0°C.

  • Stir the resulting dark red mixture for an additional 20 minutes.

  • Wash the reaction mixture four times with 200 parts of cold water for each wash.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure (300 mm Hg) to yield the crude product.[2]

Synthesis of 4-Bromo-2-chloroaniline

The synthesis of 4-bromo-2-chloroaniline can be achieved through the bromination of 2-chloroaniline.

Experimental Workflow:

G start Dissolve 2-chloroaniline and KBr in AcOH/H₂O add_reagent Add ZnAl-BrO₃-LDHs start->add_reagent react Stir at 25°C for 1h add_reagent->react extract Extract with dichloromethane react->extract purify Purify by column chromatography extract->purify end Obtain 4-bromo-2-chloroaniline purify->end

General workflow for the synthesis of 4-bromo-2-chloroaniline.

Spectroscopic Data

No specific experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, or IR) for this compound has been found in the reviewed literature. Researchers seeking to characterize this compound would need to perform these analyses.

Safety and Handling

Based on GHS classifications for this compound, the compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience. The information on synthetic protocols is based on related compounds and should be adapted and validated by qualified chemists. All chemical handling should be performed with appropriate safety precautions.

References

Spectroscopic Data Prediction for 4-Bromo-5-chloro-2-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for the compound 4-Bromo-5-chloro-2-fluoroaniline. Due to the limited availability of experimental spectra for this specific molecule in public databases, this document leverages established principles of spectroscopic theory and comparative data from analogous structures to forecast its spectral characteristics. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of substituent effects on the aniline scaffold.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 4.0 - 5.0Broad Singlet--NH₂
~ 7.1 - 7.3Doublet~ 8.0 - 9.0H-6
~ 6.8 - 7.0Doublet of Doublets~ 8.0 - 9.0, ~ 1.5 - 2.5H-3
Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)
Chemical Shift (δ) ppmAssignment
~ 150 - 155 (d, ¹JCF ≈ 240-250 Hz)C-2
~ 140 - 145C-1
~ 125 - 130C-6
~ 120 - 125C-3
~ 115 - 120C-5
~ 110 - 115C-4
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H Asymmetric Stretch
3300 - 3400MediumN-H Symmetric Stretch
1600 - 1650StrongN-H Scissoring
1450 - 1600Medium to StrongC=C Aromatic Ring Stretch
1250 - 1350StrongC-N Stretch
1100 - 1200StrongC-F Stretch
700 - 850StrongC-Cl Stretch
550 - 650MediumC-Br Stretch
Predicted Mass Spectrometry (MS) Data
m/zRelative AbundanceAssignment
223/225/227High[M]⁺ (Molecular Ion)
203/205/207Medium[M-HF]⁺
144/146Medium[M-Br]⁺
118Low[M-Br-CN]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid aromatic amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).

    • Ionize the sample using a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The isotopic distribution for ions containing bromine and chlorine is a key diagnostic feature.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the compound and the predicted data.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis cluster_results Results Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec Proc_NMR Fourier Transform, Phase & Baseline Correction NMR_Spec->Proc_NMR Proc_IR Background Subtraction IR_Spec->Proc_IR Proc_MS Fragmentation Analysis MS_Spec->Proc_MS NMR_Data NMR Spectra (¹H, ¹³C) Proc_NMR->NMR_Data IR_Data IR Spectrum Proc_IR->IR_Data MS_Data Mass Spectrum Proc_MS->MS_Data

Caption: General workflow for spectroscopic analysis of a chemical compound.

Predicted_Spectroscopy_Overview cluster_techniques Spectroscopic Techniques cluster_data Predicted Data Compound This compound C₆H₄BrClFN NMR ¹H and ¹³C NMR Compound->NMR IR Infrared (IR) Compound->IR MS Mass Spectrometry (MS) Compound->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data provides IR_Data Vibrational Frequencies (cm⁻¹) (N-H, C=C, C-X) IR->IR_Data provides MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data provides

Caption: Overview of predicted spectroscopic data for the target compound.

An In-depth Technical Guide on the Safety, Hazards, and GHS Classification of 4-Bromo-5-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and GHS classification of the chemical compound 4-Bromo-5-chloro-2-fluoroaniline. The information is intended to support researchers, scientists, and professionals in the field of drug development in handling this substance safely and responsibly.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic amine. The following table summarizes its key identification and computed physical and chemical properties.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 116369-24-5PubChem[1]
EC Number 674-962-0PubChem[1]
Molecular Formula C₆H₄BrClFNPubChem[1]
Molecular Weight 224.46 g/mol PubChem[1]
InChIKey SKJMNEFZWYBTHT-UHFFFAOYSA-NPubChem[1]
SMILES C1=C(C(=CC(=C1Cl)Br)F)NPubChem[1]
XLogP3 2.7PubChem[1]

Globally Harmonized System (GHS) Classification and Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The GHS classification for this compound, as aggregated from notifications to the European Chemicals Agency (ECHA), is detailed below.

GHS Hazard Classification
Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Source: PubChem, aggregated from ECHA C&L notifications. The percentage of notifiers for each hazard statement is 50% for H302 and 100% for H315, H319, and H335.[1]

GHS Pictograms and Signal Word

Signal Word: Warning

Pictograms:

alt text

  • Exclamation Mark: Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.

Hazard and Precautionary Statements
TypeCodeStatement
Hazard H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash skin thoroughly after handling
P270Do not eat, drink or smoke when using this product
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P317IF SWALLOWED: Get medical help
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P319Get medical help if you feel unwell
P321Specific treatment (see supplemental first aid instruction on this label)
P330Rinse mouth
P332+P317If skin irritation occurs: Get medical help
P337+P317If eye irritation persists: Get medical help
P362+P364Take off contaminated clothing and wash it before reuse
P403+P233Store in a well-ventilated place. Keep container tightly closed
P405Store locked up
P501Dispose of contents/container to an approved waste disposal plant

Source: PubChem[1]

Toxicological Profile

Acute Toxicity
  • Oral: Harmful if swallowed (GHS Category 4).[1] Ingestion may lead to systemic toxicity.

  • Dermal: While not classified for acute dermal toxicity, skin irritation is a known hazard.[1] Absorption through the skin may be possible, a common characteristic of anilines.

  • Inhalation: May cause respiratory irritation (GHS Category 3).[1] Inhalation of dust or fumes should be avoided.

Irritation and Corrosivity
  • Skin: Causes skin irritation (GHS Category 2).[1] Prolonged or repeated contact may lead to dermatitis.

  • Eyes: Causes serious eye irritation (GHS Category 2A).[1] Direct contact can cause pain, redness, and potential damage to the cornea.

Chronic and Other Health Effects

Data on the chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of this compound are not available. However, many substituted anilines are known to have long-term health effects, and caution should be exercised. For instance, studies on chloroaniline isomers have shown them to be hematotoxic.

Experimental Protocols for Hazard Assessment

Specific experimental protocols for the safety and hazard assessment of this compound are not published. The following are generalized methodologies based on OECD guidelines for testing chemicals, which would be appropriate for evaluating the hazards of this compound.

Acute Oral Toxicity (OECD Test Guideline 423)
  • Objective: To determine the acute oral toxicity of the substance.

  • Methodology:

    • A stepwise procedure is used with a limited number of animals (typically rats) of a single sex per step.

    • The substance is administered orally by gavage.

    • The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

    • The outcome of the initial dose determines the subsequent dosing steps (either a higher or lower dose).

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • The GHS classification is determined based on the observed mortality at specific dose levels.

Skin Irritation/Corrosion (OECD Test Guideline 404)
  • Objective: To determine the potential for the substance to cause skin irritation or corrosion.

  • Methodology:

    • The substance is applied to the shaved skin of a single animal (typically a rabbit).

    • The treated area is covered with a gauze patch for a specified duration (e.g., 4 hours).

    • After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

    • The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Eye Irritation/Corrosion (OECD Test Guideline 405)
  • Objective: To determine the potential for the substance to cause serious eye damage or irritation.

  • Methodology:

    • A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit). The other eye serves as a control.

    • The eyes are observed for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours).

    • The severity of the eye reactions is scored, and the substance is classified based on the persistence and severity of the observed lesions.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for chemical hazard identification and a general representation of potential toxicological pathways.

Hazard_Identification_Workflow General Chemical Hazard Identification Workflow cluster_Data_Collection Data Collection cluster_Experimental_Testing Experimental Testing (OECD Guidelines) cluster_Hazard_Classification Hazard Classification cluster_Risk_Management Risk Management LitSearch Literature Search (Databases, Journals) GHS GHS Classification LitSearch->GHS SDSReview SDS Review SDSReview->GHS Computational Computational Modeling (e.g., QSAR) Computational->GHS AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) AcuteTox->GHS Irritation Skin/Eye Irritation Irritation->GHS ChronicTox Chronic Toxicity ChronicTox->GHS Mutagenicity Mutagenicity Mutagenicity->GHS Handling Safe Handling Procedures GHS->Handling PPE Personal Protective Equipment GHS->PPE Disposal Waste Disposal GHS->Disposal

Caption: General workflow for chemical hazard identification and risk management.

Potential_Toxicity_Pathway Potential Toxicity Pathway for a Halogenated Aniline cluster_Exposure Exposure Routes cluster_ADME ADME cluster_Toxic_Effects Potential Toxic Effects Inhalation Inhalation Absorption Absorption Inhalation->Absorption Ingestion Ingestion Ingestion->Absorption Dermal Dermal Contact Dermal->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Metabolism (e.g., in Liver) Distribution->Metabolism Local Local Irritation (Skin, Eyes, Respiratory Tract) Distribution->Local Systemic Systemic Toxicity (e.g., Hematotoxicity) Distribution->Systemic Excretion Excretion Metabolism->Excretion Cellular Cellular Damage (e.g., Oxidative Stress) Systemic->Cellular

Caption: A generalized diagram of potential toxicological pathways for a halogenated aniline.

Safe Handling, Storage, and Disposal

While a specific Safety Data Sheet (SDS) for this compound was not available, the following general precautions for handling substituted anilines should be followed.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or fumes.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Chemical waste should be handled by a licensed professional waste disposal service.

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is crucial to consult the specific SDS for this compound from the supplier before handling this chemical. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

References

solubility profile of 4-Bromo-5-chloro-2-fluoroaniline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Bromo-5-chloro-2-fluoroaniline

This compound is a halogenated aromatic amine. Its molecular structure, characterized by the presence of bromine, chlorine, and fluorine atoms on the aniline ring, influences its physicochemical properties, including its solubility. The presence of the amino group allows for hydrogen bonding, while the halogen substituents contribute to the molecule's polarity and lipophilicity.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₄BrClFN[1]
Molecular Weight 224.46 g/mol [1]
IUPAC Name This compound[1]
SMILES C1=C(C(=CC(=C1Cl)Br)F)N[1]
InChIKey SKJMNEFZWYBTHT-UHFFFAOYSA-N[1]

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This indicates that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces include:

  • Hydrogen Bonding: The amino (-NH₂) group can act as a hydrogen bond donor.

  • Dipole-Dipole Interactions: The polar C-Br, C-Cl, C-F, and C-N bonds create dipole moments.

  • Van der Waals Forces: Present in all molecules.

Based on these characteristics, it is anticipated that this compound will exhibit higher solubility in polar aprotic and polar protic solvents compared to non-polar solvents. However, experimental verification is essential.

Experimental Determination of Solubility

A widely accepted and robust method for determining the solubility of solid compounds in organic solvents is the isothermal saturation method .[2][3] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Experimental Protocol: Isothermal Saturation Method

This protocol is adapted from established methods for similar aniline derivatives.[2][3][4]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 278.15 K, 283.15 K, 293.15 K, 303.15 K, 313.15 K).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to reach solid-liquid equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

    • Immediately filter the sample using a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the calibration range of the analytical method.

  • Quantitative Analysis (HPLC):

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and detection wavelength) to achieve good separation and quantification.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted samples and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL (g/100mL) or mole fraction (x).

Experimental Workflow

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Settle undissolved solid prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter sample samp2->samp3 ana1 Dilute sample samp3->ana1 ana2 HPLC analysis ana1->ana2 calc1 Determine concentration from calibration curve ana2->calc1 calc2 Calculate solubility calc1->calc2

Caption: Workflow for the isothermal saturation method.

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise manner to facilitate comparison and analysis.

Table 1: Solubility of this compound in Organic Solvents at Different Temperatures (g/100mL)

Solvent278.15 K (5°C)288.15 K (15°C)298.15 K (25°C)308.15 K (35°C)318.15 K (45°C)
Methanol
Ethanol
Acetone
Acetonitrile
Ethyl Acetate
Toluene
n-Heptane
Dichloromethane
N,N-Dimethylformamide (DMF)

Table 2: Mole Fraction Solubility (x) of this compound in Organic Solvents at Different Temperatures

Solvent278.15 K (5°C)288.15 K (15°C)298.15 K (25°C)308.15 K (35°C)318.15 K (45°C)
Methanol
Ethanol
Acetone
Acetonitrile
Ethyl Acetate
Toluene
n-Heptane
Dichloromethane
N,N-Dimethylformamide (DMF)

Logical Relationship for Solvent Selection

The choice of solvent for a particular application depends on the desired solubility and other process parameters. The following diagram illustrates a logical approach to solvent selection based on the intended application.

solvent_selection start Define Application reaction Chemical Reaction - Good solubility of reactants - Inert to reaction conditions start->reaction purification Purification (Recrystallization) - High solubility at high temp - Low solubility at low temp start->purification formulation Formulation - High solubility - Biocompatible - Desired volatility start->formulation analysis Analytical Standard Preparation - High solubility - Compatible with analytical technique start->analysis solv_choice Select Solvent from Experimental Data reaction->solv_choice purification->solv_choice formulation->solv_choice analysis->solv_choice

Caption: Logical flow for solvent selection.

Conclusion

This technical guide provides a comprehensive framework for researchers and scientists to determine and evaluate the solubility profile of this compound in various organic solvents. By following the detailed experimental protocol and utilizing the provided templates for data presentation, a robust and comparable dataset can be generated. This information is invaluable for the efficient development of synthetic routes, purification methods, and formulations involving this compound.

References

An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluoroaniline: Key Literature and Patents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key literature and patents related to 4-Bromo-5-chloro-2-fluoroaniline (CAS No. 116369-24-5). This halogenated aniline serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. This document summarizes its synthesis, presents key quantitative data, details experimental protocols, and visualizes its role in the development of novel therapeutics.

Core Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 116369-24-5
Molecular Formula C₆H₄BrClFN
Molecular Weight 224.46 g/mol
Synonyms 4-Bromo-5-chloro-2-fluorobenzenamine

Synthesis of this compound

The primary synthetic route to this compound documented in the patent literature involves the bromination of 5-chloro-2-fluoroaniline.

Experimental Protocol: Bromination of 5-chloro-2-fluoroaniline[1][2]

Objective: To synthesize this compound.

Materials:

  • 5-chloro-2-fluoroaniline (215 g, 1.48 mol)

  • Acetonitrile (MeCN) (2.15 L)

  • N-Bromosuccinimide (NBS) (263 g, 1.48 mol)

  • Ethyl acetate (EtOAc)

Procedure:

  • A 5 L, 4-necked round-bottom flask is charged with 5-chloro-2-fluoroaniline (215 g, 1.48 mol) under an inert atmosphere.

  • Acetonitrile (2.15 L) is added to the flask.

  • N-Bromosuccinimide (263 g, 1.48 mol) is added portionwise at room temperature.

  • The resulting solution is stirred for 2 hours at room temperature.

  • The solvent is then removed under reduced pressure.

  • The crude residue is diluted with ethyl acetate for further use or purification.

A similar procedure is also described where the crude product is purified by column chromatography to yield the final product.[1]

Quantitative Data for Synthesis
Starting MaterialReagentSolventProductYieldPurityReference
5-chloro-2-fluoroaniline (215 g)N-Bromosuccinimide (263 g)Acetonitrile (2.15 L)This compound--[2][3]
Not specifiedNot specifiedNot specifiedThis compound (10.11 g)--[1]

Characterization Data:

  • ¹H-NMR (400 MHz, CDCl₃): δ ppm 3.80 (s, 2H), 6.87 (d, J = 8.4 Hz, 1H), 7.26 (d, J = 10.4 Hz, 1H)[1]

  • MS (ES⁺) m/z: 224 (MH⁺)[1]

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 5-chloro-2-fluoroaniline 5-chloro-2-fluoroaniline Reaction Bromination 5-chloro-2-fluoroaniline->Reaction N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Reaction Acetonitrile (solvent) Acetonitrile (solvent) Acetonitrile (solvent)->Reaction Room Temperature, 2h Room Temperature, 2h Room Temperature, 2h->Reaction Solvent removal Solvent removal Reaction->Solvent removal Column chromatography Column chromatography Solvent removal->Column chromatography This compound This compound Column chromatography->this compound Final Product G Role in LRRK2 Inhibitor Synthesis This compound This compound Multi-step Synthesis Multi-step Synthesis This compound->Multi-step Synthesis Starting Material Other Reagents Other Reagents Other Reagents->Multi-step Synthesis N-(heteroaryl) quinazolin-2-amine derivatives N-(heteroaryl) quinazolin-2-amine derivatives Multi-step Synthesis->N-(heteroaryl) quinazolin-2-amine derivatives LRRK2 Inhibition LRRK2 Inhibition N-(heteroaryl) quinazolin-2-amine derivatives->LRRK2 Inhibition Treatment of Parkinson's Disease Treatment of Parkinson's Disease LRRK2 Inhibition->Treatment of Parkinson's Disease G ATM Kinase Signaling Pathway and Inhibition DNA Damage DNA Damage ATM Kinase ATM Kinase DNA Damage->ATM Kinase activates Downstream Effectors Downstream Effectors ATM Kinase->Downstream Effectors Cell Cycle Arrest Cell Cycle Arrest Downstream Effectors->Cell Cycle Arrest DNA Repair DNA Repair Downstream Effectors->DNA Repair Apoptosis Apoptosis Downstream Effectors->Apoptosis Imidazo[4,5-c]quinoline Compound Imidazo[4,5-c]quinoline Compound Imidazo[4,5-c]quinoline Compound->ATM Kinase inhibits

References

4-Bromo-5-chloro-2-fluoroaniline: A Technical Guide for Chemical Procurement and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the commercial availability and procurement of 4-Bromo-5-chloro-2-fluoroaniline (CAS No. 116369-24-5). Intended for professionals in research, development, and manufacturing, this document outlines the key chemical properties, identifies commercial suppliers, and presents a generalized workflow for the acquisition of specialized chemical intermediates.

Introduction

This compound is a halogenated aromatic amine, a class of chemical building blocks frequently utilized in the synthesis of complex organic molecules. Its trifunctional substitution pattern—featuring bromine, chlorine, and fluorine atoms on the aniline core—offers medicinal and materials chemists a versatile scaffold for creating novel compounds with specific electronic and steric properties. The strategic placement of these halogens allows for regioselective modifications, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Chemical Properties and Identification

A clear identification of the specific isomer is crucial to avoid procurement of related but structurally different compounds. The key identifiers for this compound are provided in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 116369-24-5
Molecular Formula C₆H₄BrClFN
Molecular Weight 224.46 g/mol [1]
Synonyms 4-Bromo-5-chloro-2-fluorobenzenamine

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. Purity levels typically meet or exceed 97-98%, suitable for most research and development applications. The compound is generally available in quantities ranging from grams to kilograms. Below is a summary of identified commercial suppliers.

SupplierPurityAvailable QuantitiesNotes
Aromsyn Co., Ltd. ≥ 98%Grams to KilogramsOffers custom synthesis.[2]
Santa Cruz Biotechnology -Research QuantitiesListed as a biochemical for proteomics research.[3]
Ambeed --Catalog number A265764.[4]
Win-Win Chemical 98%-Also known by product number 18629.[5][6]
SUZHOU ARTK Chemical Co., Ltd. --Pricing available upon request.[7]
RHAWN 97%1gAvailable through distributors like "캐시바이".[8]

Applications in Research and Development

Halogenated anilines, such as this compound, are primarily used as intermediates in organic synthesis. While specific, publicly available experimental protocols for this exact molecule are limited, its structural motifs are found in compounds developed for various applications:

  • Pharmaceutical Synthesis: This class of compounds is integral to the synthesis of active pharmaceutical ingredients (APIs). The presence of halogens can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. They are often used in the development of kinase inhibitors for oncology research.

  • Agrochemical Development: Similar to pharmaceuticals, the specific halogenation pattern can contribute to the biological activity of new pesticides, herbicides, and fungicides.

  • Materials Science: The unique electronic properties imparted by the halogen substituents make such compounds useful in the synthesis of specialized polymers and dyes.

Procurement Workflow for Specialized Chemicals

The acquisition of a specialized chemical like this compound for research or manufacturing follows a structured process. The diagram below illustrates a typical procurement workflow, from initial identification to laboratory application.

G cluster_0 Phase 1: Research & Sourcing cluster_1 Phase 2: Vetting & Quotation cluster_2 Phase 3: Procurement & Logistics cluster_3 Phase 4: Laboratory Use A Identify Required Chemical (this compound) B Verify CAS Number (116369-24-5) A->B C Search for Commercial Suppliers B->C D Request Quotes & Lead Times C->D E Evaluate Supplier (Purity, Quantity, COA) D->E F Select Supplier E->F G Issue Purchase Order (PO) F->G H Arrange Shipping & Handling G->H I Receive & Log Chemical (Verify SDS & COA) H->I J Store According to SDS I->J K Use in Experiment or Synthesis J->K

Caption: Procurement workflow for specialized chemicals.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly dependent on the subsequent synthetic steps and the desired final product. As a chemical intermediate, its primary "protocol" involves its reaction with other molecules. Researchers should refer to patent literature or synthetic chemistry journals for methodologies involving similar halogenated anilines to develop specific reaction conditions. Due to the proprietary nature of many applications, specific, detailed protocols for this compound are not widely published.

It is recommended that any user of this chemical obtain and thoroughly review the Safety Data Sheet (SDS) from the supplier before handling. Standard laboratory procedures for handling halogenated organic compounds should be followed, including the use of appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

References

Methodological & Application

Synthesis of 4-Bromo-5-chloro-2-fluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Bromo-5-chloro-2-fluoroaniline, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The protocols outlined below describe a two-step synthetic route, commencing with the reduction of 5-chloro-2-fluoronitrobenzene to form the key intermediate, 5-chloro-2-fluoroaniline, followed by the regioselective bromination to yield the final product.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the reduction of the nitro group of 5-chloro-2-fluoronitrobenzene to an amine, yielding 5-chloro-2-fluoroaniline. The second step is the electrophilic bromination of this aniline derivative, where the bromine atom is selectively introduced at the C-4 position.

Synthesis_Workflow start Starting Material: 5-chloro-2-fluoronitrobenzene intermediate Intermediate: 5-chloro-2-fluoroaniline start->intermediate Step 1: Reduction product Final Product: This compound intermediate->product Step 2: Bromination

Figure 1. Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-chloro-2-fluoroaniline

This protocol details the reduction of 5-chloro-2-fluoronitrobenzene to 5-chloro-2-fluoroaniline using a palladium on carbon catalyst with hydrazine hydrate as the reducing agent.[1]

Experimental Protocol

Materials:

  • 5-chloro-2-fluoronitrobenzene

  • Palladium on carbon (5% Pd/C)

  • Hydrazine hydrate

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a solution of 5-chloro-2-fluoronitrobenzene in methanol is prepared.

  • To this solution, 5% palladium on carbon (Pd/C) is added as a catalyst.

  • Hydrazine hydrate is then carefully added to the reaction mixture.

  • The mixture is heated to reflux at 80°C with vigorous stirring for approximately five minutes.[1]

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to remove methanol.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining hydrazine hydrate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 5-chloro-2-fluoroaniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data
ParameterValueReference
Starting Material5-chloro-2-fluoronitrobenzene[1]
Catalyst5% Palladium on carbon[1]
Reducing AgentHydrazine hydrate[1]
SolventMethanol[1]
Reaction Temperature80°C (Reflux)[1]
Reaction Time~5 minutes[1]
Reported Yield25%[1]

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of 5-chloro-2-fluoroaniline to produce the target compound, this compound. The directing effects of the amino and fluoro groups favor the introduction of the bromine atom at the C-4 position, which is para to the amino group. This proposed protocol is based on established methods for the bromination of substituted anilines.

Bromination_Workflow cluster_reagents Reaction Components start Intermediate: 5-chloro-2-fluoroaniline product Final Product: This compound start->product Electrophilic Aromatic Substitution reagent Brominating Agent (e.g., NBS or Br2) solvent Solvent (e.g., Acetonitrile or Dichloromethane)

Figure 2. Key components in the bromination of 5-chloro-2-fluoroaniline.

Experimental Protocol

Materials:

  • 5-chloro-2-fluoroaniline

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetonitrile or Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure (using N-Bromosuccinimide):

  • Dissolve 5-chloro-2-fluoroaniline in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C with stirring.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution. It is recommended to use a slight molar excess of NBS.

  • Allow the reaction mixture to stir at 0°C and then gradually warm to room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Quantitative Data (Estimated)
ParameterRecommended Value/Condition
Starting Material5-chloro-2-fluoroaniline
Brominating AgentN-Bromosuccinimide (NBS) (1.0-1.2 equivalents)
SolventAcetonitrile or Dichloromethane
Reaction Temperature0°C to Room Temperature
Reaction Time1-4 hours (monitor by TLC/GC)
Expected YieldModerate to high (typically 60-90% for similar reactions)

Note: The optimal reaction conditions, including the choice of solvent, temperature, and reaction time, may need to be determined empirically for the highest yield and purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • 5-chloro-2-fluoronitrobenzene and its derivatives are potentially toxic and should be handled with care.

  • Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme caution.

  • Bromine is highly corrosive and toxic; handle with appropriate safety measures. N-Bromosuccinimide is a lachrymator.

This document provides a comprehensive guide for the synthesis of this compound. The provided protocols are based on established chemical principles and literature precedents. Researchers are encouraged to adapt and optimize these procedures as necessary for their specific laboratory conditions.

References

Application Notes and Protocols: 4-Bromo-5-chloro-2-fluoroaniline as a Pharmaceutical Intermediate in the Development of LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-bromo-5-chloro-2-fluoroaniline as a key starting material in the synthesis of potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. The strategic incorporation of this halogenated aniline derivative is exemplified in the preparation of N-(heteroaryl) quinazolin-2-amine compounds, a class of molecules with therapeutic potential in neurodegenerative diseases such as Parkinson's Disease.

Introduction

This compound is a versatile chemical building block in medicinal chemistry. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, offers distinct reactivity and allows for precise chemical modifications. This intermediate is particularly valuable in the synthesis of kinase inhibitors, where the aniline moiety can serve as a crucial anchor for building complex heterocyclic scaffolds that interact with the ATP-binding pocket of the target kinase.

Recent patent literature has highlighted the utility of this compound in the synthesis of a series of N-(heteroaryl) quinazolin-2-amine derivatives that act as potent inhibitors of LRRK2.[1] Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's Disease, making LRRK2 an important therapeutic target.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 116369-24-5
Molecular Formula C₆H₄BrClFN
Molecular Weight 224.46 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as acetonitrile, ethyl acetate, and dichloromethane.

Application in the Synthesis of LRRK2 Inhibitors

This compound serves as a critical starting material in a multi-step synthesis to produce N-(heteroaryl) quinazolin-2-amine based LRRK2 inhibitors. The following sections detail the experimental protocols for the synthesis of this intermediate and its subsequent elaboration into a key synthetic precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 5-chloro-2-fluoroaniline to yield the title compound.

Materials:

  • 5-chloro-2-fluoroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • In a 5 L, 4-necked round-bottom flask under an inert atmosphere, charge 215 g (1.48 mol) of 5-chloro-2-fluoroaniline.[1]

  • Add 2.15 L of acetonitrile.[1]

  • Add N-Bromosuccinimide (263 g, 1.48 mol) portion-wise at room temperature.[1]

  • Stir the resulting solution for 2 hours at room temperature.[1]

  • Remove the solvent under reduced pressure.[1]

  • Dilute the crude residue with ethyl acetate and purify by silica gel column chromatography to afford this compound.[1]

Protocol 2: Synthesis of a Key Quinazoline Intermediate

This protocol outlines the use of this compound in the formation of a more advanced intermediate.

Materials:

  • This compound

  • 4-methyl-1H-imidazole-5-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a reaction vessel, charge this compound (50 g, 223 mmol), 4-methyl-1H-imidazole-5-carboxylic acid (50.5 g, 401 mmol), HATU (127 g, 334 mmol), and DIPEA (86.3 g, 334 mmol).[3]

  • Add DMF (500 mL).[3]

  • Stir the mixture at 80°C for 16 hours under a nitrogen atmosphere.[3]

  • Cool the reaction mixture to room temperature and pour it into water.[3]

  • The resulting product can then be isolated and purified using standard techniques.

Biological Activity of N-(heteroaryl) quinazolin-2-amine LRRK2 Inhibitors

The N-(heteroaryl) quinazolin-2-amine derivatives synthesized using this compound as a key intermediate have demonstrated potent inhibitory activity against LRRK2. The biological data for representative compounds from this class are summarized in the table below.[2][4]

Compound IDLRRK2 G2019S pIC₅₀
Example 1 8.5
Example 2 8.3
Example 3 8.8
Example 4 9.1
Example 5 8.7

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

LRRK2 Signaling Pathway and Mechanism of Inhibition

LRRK2 is a large, multi-domain protein that includes a kinase domain and a GTPase domain. Mutations in LRRK2, particularly in the kinase domain (e.g., G2019S), lead to increased kinase activity, which is pathogenic in Parkinson's disease.[2] LRRK2 is involved in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[5]

The N-(heteroaryl) quinazolin-2-amine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates. This inhibition is expected to normalize the cellular functions disrupted by pathogenic LRRK2 mutations.[2]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Activation Vesicular_Trafficking Vesicular Trafficking LRRK2_active->Vesicular_Trafficking Phosphorylation of substrates Autophagy Autophagy LRRK2_active->Autophagy Phosphorylation of substrates Mitochondrial_Function Mitochondrial Function LRRK2_active->Mitochondrial_Function Phosphorylation of substrates Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival Inhibitor N-(heteroaryl) quinazolin-2-amine Inhibitor Inhibitor->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental and Synthetic Workflow

The overall workflow for the utilization of this compound in the development of LRRK2 inhibitors involves a series of synthetic and analytical steps.

Synthesis_Workflow Start This compound Intermediate Quinazoline Intermediate Start->Intermediate Multi-step Synthesis Final_Compound N-(heteroaryl) quinazolin-2-amine (LRRK2 Inhibitor) Intermediate->Final_Compound Coupling Reactions Biological_Assay Biological Assays (e.g., LRRK2 Kinase Assay) Final_Compound->Biological_Assay Data_Analysis Data Analysis (IC50 determination) Biological_Assay->Data_Analysis

Caption: Synthetic and experimental workflow.

Conclusion

This compound is a valuable and strategically important intermediate for the synthesis of novel kinase inhibitors. Its application in the development of N-(heteroaryl) quinazolin-2-amine based LRRK2 inhibitors demonstrates its utility in constructing complex, biologically active molecules for the potential treatment of neurodegenerative diseases. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics targeting the LRRK2 kinase.

References

Application Notes and Protocols: 4-Bromo-5-chloro-2-fluoroaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-chloro-2-fluoroaniline is a halogenated aromatic amine that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the aniline ring, can impart desirable properties to the final active ingredients, such as enhanced biological activity, metabolic stability, and target specificity. While direct synthesis of commercial agrochemicals from this specific precursor is not widely documented in public literature, its structural motifs are present in various patented and researched agrochemical classes.

This document provides a detailed, representative application of this compound in the hypothetical synthesis of a novel herbicidal agent. The protocols and data presented are based on established synthetic methodologies for analogous compounds and serve as a guide for researchers exploring the potential of this and similar substituted anilines in agrochemical discovery.

Hypothetical Application: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide

Protoporphyrinogen oxidase (PPO) inhibitors are a crucial class of herbicides that disrupt the chlorophyll and heme biosynthesis pathways in susceptible plants, leading to rapid cell death. The 4-bromo-5-chloro-2-fluorophenyl moiety can be incorporated into various heterocyclic scaffolds known to exhibit PPO inhibition. Here, we outline a hypothetical synthesis of a novel phenylpyrazole-based herbicide.

Diagram of the Proposed Synthetic Pathway

G A This compound B Diazotization (NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C D Coupling with Ethyl Acetoacetate C->D E Hydrazone Intermediate D->E F Cyclization (e.g., with a base) E->F G Phenylpyrazole Ester Intermediate F->G H Hydrolysis (e.g., NaOH) G->H I Phenylpyrazole Carboxylic Acid H->I J Amide Coupling (e.g., with an amine R-NH2) I->J K Final Herbicide Product (Phenylpyrazole Amide) J->K

Caption: Proposed synthesis of a phenylpyrazole herbicide.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromo-5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

This protocol details the synthesis of a key intermediate, a phenylpyrazole carboxylic acid, from this compound.

Step 1: Diazotization of this compound

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Coupling and Cyclization to form Phenylpyrazole Ester

  • In a separate flask, prepare a solution of ethyl acetoacetate (1.2 eq) and sodium acetate (3.0 eq) in ethanol and cool to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Add a base (e.g., sodium ethoxide, 1.5 eq) to the mixture to promote cyclization and stir overnight at room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenylpyrazole ester.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to Phenylpyrazole Carboxylic Acid

  • Dissolve the purified phenylpyrazole ester (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the desired 1-(4-bromo-5-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Synthesis of the Final Phenylpyrazole Amide Herbicide

This protocol describes the final amide coupling step to yield the hypothetical herbicidal compound.

  • Suspend the phenylpyrazole carboxylic acid (1.0 eq) from Protocol 1 in an inert solvent such as dichloromethane.

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

  • In a separate flask, dissolve the desired amine (R-NH2, 1.1 eq) and a base such as triethylamine (2.0 eq) in dichloromethane and cool to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final phenylpyrazole amide herbicide.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis of the phenylpyrazole herbicide. These values are representative of what might be expected for such a synthetic route based on analogous reactions in the literature.

Table 1: Synthesis of Phenylpyrazole Carboxylic Acid Intermediate

StepReactantProductMolar RatioSolventTemp (°C)Time (h)Yield (%)Purity (%)
1This compoundDiazonium Salt1.0 : 1.1 (NaNO2)HCl/H2O0-50.5--
2Diazonium SaltPhenylpyrazole Ester1.0 : 1.2 (EtOAC)Ethanol0-25127595
3Phenylpyrazole EsterCarboxylic Acid1.0 : 3.0 (NaOH)Ethanol/H2OReflux39298

Table 2: Synthesis of Final Phenylpyrazole Amide Herbicide

StepReactantProductMolar RatioSolventTemp (°C)Time (h)Yield (%)Purity (%)
4Carboxylic AcidPhenylpyrazole Amide1.0 : 1.1 (Amine)DCM0-251485>97

Table 3: Hypothetical Herbicidal Activity (EC50 values in µM)

CompoundPre-emergence (Broadleaf)Post-emergence (Broadleaf)Pre-emergence (Grass)Post-emergence (Grass)
Phenylpyrazole Amide0.51.25.810.5
Commercial Standard0.81.54.58.0

Logical Workflow for Agrochemical Discovery

The following diagram illustrates a typical workflow for the discovery and development of a new agrochemical, starting from a novel building block like this compound.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase A Identify Key Building Block (e.g., this compound) B Design & Synthesize Novel Derivatives A->B C High-Throughput Screening (In vitro & In vivo) B->C D Lead Compound Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F Optimization of Biological Activity & Physicochemical Properties E->F G Candidate Selection F->G H Field Trials & Efficacy Testing G->H I Toxicology & Environmental Impact Assessment H->I J Registration & Commercialization I->J

Caption: Agrochemical discovery and development workflow.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The presented hypothetical application in the synthesis of a PPO-inhibiting herbicide demonstrates a plausible synthetic route and highlights the potential of this building block. Researchers are encouraged to adapt and refine these protocols for the development of new and effective crop protection solutions. The unique combination of halogen substituents in this compound offers a rich platform for medicinal and agrochemical chemists to explore in the quest for next-generation active ingredients.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-5-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-5-chloro-2-fluoroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, offering multiple points for diversification. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions.

Note: The following protocols are general starting points and may require optimization for specific substrates and desired outcomes. The reactivity of this compound will be influenced by its specific electronic and steric properties.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are fundamental in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Palladium Cross-Coupling Cycle General Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation (e.g., R'-B(OH)₂) or Amine Coordination/Deprotonation PdII->Transmetalation PdII_R R-Pd(II)-R' L₂ Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Experimental_Workflow Typical Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Reaction Setup (Inert Atmosphere) Reagents Add Substrates, Catalyst, Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heating Heating & Stirring Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Application Notes and Protocols for the Use of 4-Bromo-5-chloro-2-fluoroaniline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing 4-bromo-5-chloro-2-fluoroaniline as a versatile building block in the synthesis of novel heterocyclic compounds. The unique substitution pattern of this aniline derivative, featuring electron-withdrawing halogen atoms, makes it an attractive starting material for the construction of a variety of heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Introduction

Halogenated anilines are pivotal intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of multiple halogen substituents on the aniline core, as seen in this compound, offers distinct electronic and steric properties that can be leveraged to control regioselectivity in subsequent reactions. This allows for the targeted synthesis of novel heterocyclic compounds which are scaffolds for many biologically active molecules.

This document outlines a proposed synthetic protocol for the preparation of a quinazoline derivative, a class of heterocyclic compounds known for its wide range of pharmacological activities.

Proposed Synthesis: Preparation of 6-Bromo-5-chloro-8-fluoro-4-hydroxyquinazoline

A common and effective method for the synthesis of 4-hydroxyquinazolines involves the cyclization of an appropriately substituted anthranilic acid derivative. In this proposed protocol, this compound is envisioned to first undergo a reaction to introduce a carboxylic acid group ortho to the amine, followed by cyclization with a suitable one-carbon unit, such as formic acid or a derivative thereof. A plausible and more direct approach, however, involves a condensation reaction with diethyl oxalate followed by a thermal cyclization, a variation of the Niementowski quinazoline synthesis.

Diagram of the Proposed Synthetic Pathway

synthetic_pathway A This compound C Intermediate Oxalamate A->C NaH, THF B Diethyl Oxalate B->C D 6-Bromo-5-chloro-8-fluoro-4-hydroxyquinazoline C->D Heat (e.g., Dowtherm A) ~250 °C

Caption: Proposed synthetic route to 6-Bromo-5-chloro-8-fluoro-4-hydroxyquinazoline.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-5-chloro-8-fluoro-4-hydroxyquinazoline

This protocol describes a two-step, one-pot synthesis of the target quinazoline derivative from this compound and diethyl oxalate.

Materials:

  • This compound

  • Diethyl oxalate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dowtherm A (or other high-boiling solvent)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Intermediate Oxalamate: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq.) carefully washed with anhydrous hexanes to remove the mineral oil. b. Add anhydrous THF to the flask to create a slurry. c. Cool the flask to 0 °C in an ice bath. d. In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. e. Add the aniline solution dropwise to the sodium hydride slurry at 0 °C. f. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. g. Add diethyl oxalate (1.1 eq.) dropwise to the reaction mixture. h. Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cyclization to the Quinazoline: a. Once the formation of the intermediate is complete (as indicated by TLC), carefully add Dowtherm A to the reaction mixture. b. Slowly heat the mixture to distill off the THF. c. Once the THF is removed, heat the reaction mixture to approximately 250 °C and maintain this temperature for 1-2 hours to effect cyclization. Monitor the reaction by TLC. d. After the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification: a. Carefully pour the cooled reaction mixture into a beaker of ice water. b. Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product. c. Collect the precipitate by vacuum filtration and wash with cold water. d. Dry the crude product under vacuum. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-bromo-5-chloro-8-fluoro-4-hydroxyquinazoline.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous THF C Add aniline solution to NaH slurry A->C B Prepare NaH slurry in anhydrous THF at 0 °C B->C D Add diethyl oxalate and stir at RT C->D E Add Dowtherm A and distill THF D->E F Heat to 250 °C for cyclization E->F G Cool and pour into ice water F->G H Acidify with 1M HCl G->H I Filter and dry crude product H->I J Purify by column chromatography I->J

Caption: General workflow for the synthesis of 6-bromo-5-chloro-8-fluoro-4-hydroxyquinazoline.

Data Presentation

The following table summarizes the expected (hypothetical) quantitative data for the synthesis of 6-bromo-5-chloro-8-fluoro-4-hydroxyquinazoline. Actual results may vary depending on the specific reaction conditions and scale.

ParameterExpected Value
Starting Material This compound
Molecular Weight 224.45 g/mol
Product 6-Bromo-5-chloro-8-fluoro-4-hydroxyquinazoline
Molecular Weight 293.46 g/mol
Theoretical Yield Based on starting material quantity
Actual Yield (Hypothetical) 60-75%
Purity (after chromatography) >98% (by HPLC)
Appearance Off-white to pale yellow solid
Melting Point To be determined
1H NMR Consistent with proposed structure
13C NMR Consistent with proposed structure
Mass Spectrometry (HRMS) Calculated m/z should match observed m/z

Safety Precautions

  • Handle sodium hydride with extreme care. It is a flammable solid and reacts violently with water. All operations should be performed under an inert atmosphere.

  • Diethyl oxalate is an irritant. Avoid contact with skin and eyes.

  • The reaction is performed at high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex heterocyclic molecules. The proposed protocol for the synthesis of a novel quinazoline derivative demonstrates its potential utility. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules, which may have significant potential in drug discovery and materials science.

Application Notes: Analytical Methods for the Characterization of 4-Bromo-5-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-5-chloro-2-fluoroaniline is a halogenated aniline derivative. As a substituted aromatic amine, it serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Accurate characterization of this compound is essential to ensure its identity, purity, and stability, which are critical parameters in drug development and chemical manufacturing. These application notes provide detailed protocols and data for the analytical characterization of this compound using various instrumental methods. While specific experimental data for this exact compound is limited in published literature, the following protocols are based on established methods for structurally similar halogenated anilines and provide a robust framework for analysis.

Physical and Chemical Properties

A summary of the computed physical and chemical properties for this compound is provided below. This data is essential for sample handling, method development, and safety considerations.

PropertyValueSource
Molecular Formula C₆H₄BrClFN[2]
Molecular Weight 224.46 g/mol [2]
Monoisotopic Mass 222.91997 Da[2][3]
IUPAC Name This compound[2]
CAS Number 116369-24-5[2]
Predicted XlogP 2.7[2][3]

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and quantifying the amount of this compound. Reversed-phase HPLC (RP-HPLC) is typically the most effective technique for this class of compounds.[4]

Application Note: The RP-HPLC method separates compounds based on their hydrophobicity. For this compound, a C18 column is a suitable starting point. The method can be optimized by adjusting the mobile phase composition, gradient, and flow rate to achieve optimal separation from any potential impurities. UV detection is commonly used for aromatic amines due to their strong chromophores. For identifying unknown impurities or achieving higher sensitivity, mass spectrometry (MS) detection can be employed.[4] A purity of ≥98% is often required for key intermediates in pharmaceutical synthesis.[5]

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size (e.g., Phenomenex Gemini-NX C18).[6]

  • Mobile Phase A: Water with 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.[6]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 90
    20 90
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 254 nm (or determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh 1 mg of this compound and dissolve in 10 mL of Acetonitrile to prepare a 100 µg/mL stock solution. Dilute as necessary for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for identifying impurities that may arise during the synthesis of this compound.

Application Note: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for structural elucidation and confirmation. For similar compounds like 4-Bromo-2-chloroaniline, a standard non-polar column provides good separation.[7]

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1 ratio).

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane or Ethyl Acetate.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are standard methods for structural confirmation.

Application Note: For this compound, the ¹H NMR spectrum is expected to show signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts, splitting patterns (due to H-H and H-F coupling), and integration of these signals will confirm the substitution pattern on the aromatic ring. The ¹³C NMR spectrum will show distinct signals for each carbon atom, with their chemical shifts influenced by the attached halogens and the amine group. The C-F coupling constants are also diagnostic. Data from similar compounds like 4-Bromo-2-chloroaniline can be used as a reference.[1]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

Reference NMR Data for a Structural Analog (4-Bromo-2-chloroaniline in CDCl₃) [1]

Nucleus Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Assignment
¹H NMR 7.37 d, J = 2.2 Aromatic C-H
7.15 dd, J = 8.5, 2.2 Aromatic C-H
6.63 d, J = 8.6 Aromatic C-H
4.02 br s -NH₂
¹³C NMR 142.1 - C-NH₂
131.6 - Aromatic C-H
130.5 - Aromatic C-H
119.9 - C-Cl
116.9 - Aromatic C-H

| | 109.3 | - | C-Br |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Application Note: The FTIR spectrum of this compound will provide confirmation of key functional groups. The characteristic N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. C-H stretching of the aromatic ring will appear around 3000-3100 cm⁻¹. The C-N stretching, C=C ring stretching, and C-halogen (C-F, C-Cl, C-Br) vibrations will be observed in the fingerprint region (below 1600 cm⁻¹).[9][10]

Experimental Protocol: FTIR-ATR

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Measurement Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Data Processing: A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.

Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type
3300 - 3500 N-H stretching (amine)
3000 - 3100 Aromatic C-H stretching
1600 - 1650 N-H bending (scissoring)
1450 - 1600 Aromatic C=C stretching
1250 - 1350 C-N stretching
1000 - 1400 C-F stretching
600 - 800 C-Cl stretching

| 500 - 600 | C-Br stretching |

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the material, such as melting point and decomposition temperature.[11]

Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine the melting point and thermal purity of this compound. A sharp melting endotherm is indicative of a highly pure crystalline substance. For a related compound, 4-Bromo-2-chloroaniline, the melting point is reported to be between 70-72°C.[1]

Experimental Protocol: DSC

  • Instrumentation: A DSC instrument.

  • Sample Pans: Aluminum pans with lids.

  • Sample Weight: 2-5 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Program: Heat from 25°C to a temperature above the expected melting point (e.g., 200°C) at a rate of 10°C/min.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature.[11] This analysis helps determine the thermal stability and decomposition profile of the compound. For a pure, non-hydrated, and non-solvated compound, a single-step decomposition is often observed, with minimal mass loss before the onset of decomposition.

Experimental Protocol: TGA

  • Instrumentation: A TGA instrument.

  • Sample Pans: Platinum or ceramic pans.

  • Sample Weight: 5-10 mg.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Program: Heat from 25°C to 600°C at a rate of 10°C/min.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments for characterizing a new chemical entity and for selecting the appropriate analytical method.

G cluster_0 Characterization Workflow cluster_1 Spectroscopic Methods cluster_2 Chromatographic Methods cluster_3 Thermal Methods Sample Sample Receipt (this compound) PhysChem Physical Characterization (Appearance, Solubility) Sample->PhysChem Spectro Spectroscopic Analysis (Identity Confirmation) PhysChem->Spectro Initial ID Chromo Chromatographic Analysis (Purity & Impurities) Spectro->Chromo Confirmed ID NMR NMR (¹H, ¹³C) FTIR FTIR MS Mass Spec (Direct Infusion) Thermal Thermal Analysis (Melting Point, Stability) Chromo->Thermal Purity Known HPLC HPLC-UV/MS GC GC-MS Report Final Report & Certificate of Analysis Thermal->Report Full Characterization DSC DSC TGA TGA

Caption: Overall workflow for the analytical characterization of a chemical substance.

G Start What analytical information is required? Q_Identity Confirm Chemical Structure? Start->Q_Identity Identity Q_Purity Determine Purity / Profile Impurities? Start->Q_Purity Purity Q_Thermal Assess Thermal Properties? Start->Q_Thermal Stability Q_FuncGroup Identify Functional Groups? Start->Q_FuncGroup Functionality M_NMR NMR Spectroscopy (¹H, ¹³C) Q_Identity->M_NMR Yes M_MS Mass Spectrometry Q_Identity->M_MS Yes M_HPLC HPLC Q_Purity->M_HPLC Non-volatile M_GCMS GC-MS Q_Purity->M_GCMS Volatile M_DSC DSC Q_Thermal->M_DSC Melting Point M_TGA TGA Q_Thermal->M_TGA Decomposition M_FTIR FTIR Spectroscopy Q_FuncGroup->M_FTIR Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Notes and Protocols for N-Functionalization of 4-Bromo-5-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 4-Bromo-5-chloro-2-fluoroaniline, a versatile building block in medicinal chemistry and materials science. The strategic introduction of functional groups at the nitrogen atom can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The protocols outlined below are based on established synthetic methodologies for halogenated anilines and may require optimization for this specific substrate.

N-Acylation

N-acylation is a fundamental transformation that introduces an amide functionality, which can serve as a key pharmacophore or a protecting group for the aniline nitrogen.

Application Notes:

The acylation of this compound can be readily achieved using acyl chlorides or anhydrides in the presence of a base. The electron-withdrawing nature of the halogen substituents on the aromatic ring decreases the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions compared to simple anilines. The choice of base is crucial to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

Experimental Protocol: General Procedure for N-Acylation using an Acyl Chloride
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base (1.1-1.5 eq.), such as triethylamine, pyridine, or diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.05-1.2 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Representative Conditions for N-Acylation
EntryAcylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
1Acetyl chlorideTriethylamineDCM0 to RT4>90 (est.)
2Benzoyl chloridePyridineTHF0 to RT6>90 (est.)
3Isobutyryl chlorideDIPEADMFRT12>85 (est.)

Yields are estimated based on typical acylation reactions of halogenated anilines and require experimental verification for this compound.

Experimental Workflow: N-Acylation

N_Acylation_Workflow Start Start: This compound Reaction Reaction: Solvent (e.g., DCM) 0°C to RT Start->Reaction 1. Dissolve Reagents Reagents: Acyl Chloride Base (e.g., Pyridine) Reagents->Reaction 2. Add Workup Work-up: Aqueous Quench Extraction Reaction->Workup 3. Monitor (TLC) Purification Purification: Column Chromatography or Recrystallization Workup->Purification 4. Isolate Crude Product Product: N-Acyl-4-bromo-5-chloro-2-fluoroaniline Purification->Product 5. Purify

N-Acylation Experimental Workflow

N-Alkylation

N-alkylation introduces alkyl substituents on the nitrogen atom, a common strategy in drug discovery to modulate properties like solubility, metabolic stability, and receptor binding.

Application Notes:

Direct N-alkylation of this compound with alkyl halides can be challenging due to potential over-alkylation and side reactions. A more controlled and widely used method is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, followed by in-situ reduction.

Experimental Protocol: General Procedure for Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1-1.2 eq.) in a suitable solvent such as methanol, dichloroethane (DCE), or THF.

  • Drying Agent (optional): For reactions in DCE or THF, a drying agent like anhydrous sodium sulfate or magnesium sulfate can be added to facilitate imine formation.

  • Reducing Agent Addition: Add a reducing agent such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative Conditions for N-Alkylation via Reductive Amination
EntryCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCERT12>80 (est.)
2AcetoneNaBH₄MethanolRT8>75 (est.)
3CyclohexanoneNaBH₃CNTHF/AcOHRT24>70 (est.)

Yields are estimated based on typical reductive amination reactions and require experimental verification.

Experimental Workflow: N-Alkylation (Reductive Amination)

N_Alkylation_Workflow Start Start: This compound + Aldehyde/Ketone Reaction Reaction: Solvent (e.g., DCE) Reducing Agent (STAB) Start->Reaction 1. Mix Workup Work-up: Aqueous Quench Extraction Reaction->Workup 2. Monitor (TLC/LC-MS) Purification Purification: Column Chromatography Workup->Purification 3. Isolate Crude Product Product: N-Alkyl-4-bromo-5-chloro-2-fluoroaniline Purification->Product 4. Purify

N-Alkylation Experimental Workflow

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl anilines.

Application Notes:

This reaction is highly versatile and tolerates a wide range of functional groups. The choice of palladium precatalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For an electron-deficient substrate like this compound, a strong base and an electron-rich, bulky phosphine ligand are generally preferred.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-5 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenyl bromidePd₂(dba)₃ / XPhosNaOt-BuToluene10012-24>70 (est.)
24-Methoxyphenyl iodidePd(OAc)₂ / RuPhosK₃PO₄Dioxane11016>75 (est.)
32-ChloropyridineXPhos Pd G3Cs₂CO₃THF8024>65 (est.)

Yields are estimated based on typical Buchwald-Hartwig aminations and require experimental verification.

Signaling Pathway: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R-NH₂ Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product N-Aryl Product RedElim->Product ArylHalide Ar-X Aniline R-NH₂ Base Base

Buchwald-Hartwig Catalytic Cycle

N-Sulfonylation

N-sulfonylation introduces a sulfonamide group, a critical functional group in a wide array of therapeutic agents.

Application Notes:

The reaction of this compound with a sulfonyl chloride in the presence of a base provides a direct route to N-sulfonylated products. Pyridine is often used as both the base and the solvent. The decreased nucleophilicity of the aniline may necessitate elevated temperatures to achieve a reasonable reaction rate.

Experimental Protocol: General Procedure for N-Sulfonylation
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine or an anhydrous aprotic solvent like DCM or THF containing a base such as triethylamine (1.5-2.0 eq.).

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and slowly add the desired sulfonyl chloride (1.1 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. In some cases, heating may be required (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to neutralize the excess base.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. Alternatively, extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Representative Conditions for N-Sulfonylation
EntrySulfonyl ChlorideBaseSolventTemp. (°C)Time (h)Yield (%)
1p-Toluenesulfonyl chloridePyridinePyridineRT to 5016>80 (est.)
2Methanesulfonyl chlorideTriethylamineDCM0 to RT12>85 (est.)
3Benzenesulfonyl chlorideDMAP (cat.), Et₃NTHFRT24>75 (est.)

Yields are estimated based on typical sulfonylation reactions and require experimental verification.

Experimental Workflow: N-Sulfonylation

N_Sulfonylation_Workflow Start Start: This compound Reaction Reaction: Solvent (e.g., Pyridine) 0°C to RT/Heat Start->Reaction 1. Dissolve Reagents Reagents: Sulfonyl Chloride Base (e.g., Pyridine) Reagents->Reaction 2. Add Workup Work-up: Aqueous Quench Filtration/Extraction Reaction->Workup 3. Monitor (TLC) Purification Purification: Recrystallization or Column Chromatography Workup->Purification 4. Isolate Crude Product Product: N-Sulfonyl-4-bromo-5-chloro-2-fluoroaniline Purification->Product 5. Purify

N-Sulfonylation Experimental Workflow

Disclaimer: The provided protocols are intended as a general guide. The optimal reaction conditions (e.g., solvent, base, temperature, and reaction time) may vary depending on the specific reagents used and should be determined through experimental optimization. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

The Role of 4-Bromo-5-chloro-2-fluoroaniline in the Advancement of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Bromo-5-chloro-2-fluoroaniline is a key halogenated aniline building block utilized in the synthesis of a new generation of targeted kinase inhibitors. Its unique substitution pattern provides a versatile scaffold for medicinal chemists to develop potent and selective inhibitors against various protein kinases implicated in cancer and other diseases. The presence of bromine, chlorine, and fluorine atoms allows for fine-tuning of physicochemical properties, metabolic stability, and target engagement. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways for kinase inhibitors developed using this critical starting material.

Application in Kinase Inhibitor Development

This compound has been instrumental in the synthesis of inhibitors targeting several important kinases, including:

  • Protein Arginine Methyltransferase 5 (PRMT5): A key enzyme involved in the regulation of gene expression, RNA splicing, and signal transduction. Its dysregulation is implicated in various cancers.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): A complex, multi-domain protein whose mutations are a common cause of familial Parkinson's disease.

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: A master regulator of the DNA damage response, crucial for maintaining genomic stability.

While specific quantitative data for inhibitors directly synthesized from this compound is not extensively available in the public domain, the following sections provide the synthetic protocols and biological context for these inhibitor classes.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-chloro-2-fluoroaniline.

Reaction Scheme:

Procedure:

  • A 5 L, 4-necked round-bottom flask is charged with 5-chloro-2-fluoroaniline (215 g, 1.48 mol) under an inert atmosphere.[1][2]

  • Acetonitrile (MeCN, 2.15 L) is added, followed by the portion-wise addition of N-Bromosuccinimide (NBS) (263 g, 1.48 mol) at room temperature.[1][2]

  • The resulting solution is stirred for 2 hours at room temperature.[1][2]

  • The solvent is then removed under reduced pressure.

  • The crude residue is diluted with EtOAc, and the resulting solid is filtered and washed with heptane to afford this compound.

Synthesis of a PRMT5 Inhibitor Intermediate

This protocol outlines the synthesis of an intermediate in the development of PRMT5 inhibitors.

Reaction Scheme:

Procedure:

  • To a reaction vessel, add this compound (50 g, 223 mmol), 4-methyl-1H-imidazole-5-carboxylic acid (50.5 g, 401 mmol), HATU (127 g, 334 mmol), and DIPEA (86.3 g, 334 mmol).[3]

  • Add DMF (500 mL) to the mixture.[3]

  • Stir the mixture at 80°C for 16 hours under a nitrogen atmosphere.[3]

  • Cool the reaction to room temperature and pour it into water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the desired intermediate.

Synthesis of a LRRK2 Inhibitor Intermediate

This protocol describes a step in the synthesis of LRRK2 inhibitors.

Reaction Scheme:

Procedure:

  • To a solution of this compound in a suitable solvent, add a solution of cyanamide.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent.

  • Stir the reaction at a suitable temperature until completion, as monitored by TLC or LCMS.

  • The product can be isolated by filtration if it precipitates or by extraction after neutralization.

Note: This is a generalized procedure based on common synthetic routes for quinazoline-based inhibitors.

Synthesis of an ATM Kinase Inhibitor Intermediate

This protocol describes the initial step in the synthesis of imidazo[4,5-c]quinoline-based ATM inhibitors.

Procedure:

  • The synthesis of the imidazo[4,5-c]quinoline core can be achieved through a multi-step sequence, often starting with a substituted quinoline.

  • This compound (112 mg, 0.5 mmol) is used as a starting material in a subsequent coupling reaction, as described in patent EP3992191A1, to yield an intermediate.[4]

  • The patent indicates the final product was obtained in an 81% yield as an off-white solid.[4]

Biological Activity Assessment

Table 1: Biological Assay Methods

Target KinaseAssay MethodDescription
LRRK2 LanthaScreen™ Kinase AssayThis time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled peptide substrate by the LRRK2 kinase. The IC50 value, representing the concentration of the inhibitor required to inhibit 50% of the kinase activity, is determined.[1]
PRMT5 Biochemical AssaysThe inhibitory activity against PRMT5 is typically determined using in vitro methyltransferase assays. These assays measure the transfer of a methyl group from a donor (e.g., S-adenosylmethionine) to a substrate (e.g., a histone peptide).
ATM Kinase Activity AssaysThe inhibition of ATM kinase activity can be measured using various methods, including assays that detect the phosphorylation of specific substrates like p53 or CHK2.

Signaling Pathways and Experimental Workflows

PRMT5 Signaling Pathway

dot

PRMT5_Signaling_Pathway cluster_input Upstream Signals cluster_prmt5 PRMT5 Core Regulation cluster_downstream Downstream Effects BCR BCR Signaling PRMT5 PRMT5 BCR->PRMT5 PI3K_AKT PI3K/AKT Pathway PI3K_AKT->PRMT5 Gene_Expression Regulation of Gene Expression PRMT5->Gene_Expression RNA_Splicing Alternative RNA Splicing PRMT5->RNA_Splicing Signal_Transduction Modulation of Signal Transduction PRMT5->Signal_Transduction Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Apoptosis Inhibition of Apoptosis Gene_Expression->Apoptosis RNA_Splicing->Cell_Cycle Signal_Transduction->Cell_Cycle

Caption: PRMT5 Signaling Pathway Overview.

LRRK2 Signaling Pathway in Parkinson's Disease

dot

LRRK2_Signaling_Pathway LRRK2_mut Mutant LRRK2 (e.g., G2019S) Kinase_Activity Increased Kinase Activity LRRK2_mut->Kinase_Activity Substrate_Phos Substrate Phosphorylation Kinase_Activity->Substrate_Phos Vesicular_Trafficking Altered Vesicular Trafficking Substrate_Phos->Vesicular_Trafficking Autophagy Impaired Autophagy Substrate_Phos->Autophagy Mitochondrial_Dysfunction Mitochondrial Dysfunction Substrate_Phos->Mitochondrial_Dysfunction Neuronal_Damage Neuronal Damage & Neurodegeneration Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage

Caption: LRRK2 Pathway in Neurodegeneration.

ATM-Mediated DNA Damage Response

dot

ATM_DNA_Damage_Response DNA_DSB DNA Double-Strand Breaks (DSBs) ATM_Activation ATM Activation DNA_DSB->ATM_Activation CHK2_Phos CHK2 Phosphorylation ATM_Activation->CHK2_Phos p53_Phos p53 Phosphorylation ATM_Activation->p53_Phos Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2_Phos->Cell_Cycle_Arrest p53_Phos->Cell_Cycle_Arrest DNA_Repair DNA Repair p53_Phos->DNA_Repair Apoptosis Apoptosis p53_Phos->Apoptosis

Caption: ATM DNA Damage Response Pathway.

General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

dot

Experimental_Workflow Start_Material 4-Bromo-5-chloro- 2-fluoroaniline Synthesis Multi-step Synthesis Start_Material->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Assay In Vitro Kinase Inhibition Assay (e.g., IC50 determination) Purification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy (Animal Models) Cell_Based_Assay->In_Vivo_Studies

Caption: Kinase Inhibitor Development Workflow.

References

Synthetic Route to a Novel Kinase Inhibitor: Application Notes for BRM-CLK-452

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of a novel potential kinase inhibitor, designated BRM-CLK-452, starting from the versatile chemical building block 4-Bromo-5-chloro-2-fluoroaniline. The indole scaffold is a significant pharmacophore in medicinal chemistry, and the introduction of a chlorine atom at the 5-position has been shown to enhance the anticancer properties of these molecules[1]. The unique substitution pattern of this compound, featuring electron-withdrawing halogen atoms, makes it an attractive starting material for the synthesis of complex heterocyclic compounds with potential applications in oncology. BRM-CLK-452 is a pyrimido[4,5-b][2][3]diazepine derivative designed to target key signaling pathways implicated in cancer progression.

Synthetic Strategy

The synthetic route to BRM-CLK-452 is a multi-step process commencing with a Buchwald-Hartwig amination to couple this compound with a suitable pyrimidine derivative. This is followed by a reduction of a nitro group, and subsequent intramolecular cyclization to form the core pyrimido[4,5-b][2][3]diazepine structure. A final Suzuki-Miyaura coupling reaction introduces a solubilizing group to complete the synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of N-(4-bromo-5-chloro-2-fluorophenyl)-5-nitropyrimidin-4-amine (Intermediate 1)

This initial step involves a Buchwald-Hartwig amination reaction to couple the starting aniline with 4-chloro-5-nitropyrimidine.

  • Materials:

    • This compound (1.0 equiv.)

    • 4-chloro-5-nitropyrimidine (1.1 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.)

    • Xantphos (0.04 equiv.)

    • Cesium carbonate (Cs₂CO₃, 2.0 equiv.)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, 4-chloro-5-nitropyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of N⁴-(4-bromo-5-chloro-2-fluorophenyl)pyrimidine-4,5-diamine (Intermediate 2)

The nitro group of Intermediate 1 is reduced to an amine, providing a key intermediate for the subsequent cyclization.

  • Materials:

    • Intermediate 1 (1.0 equiv.)

    • Iron powder (Fe, 5.0 equiv.)

    • Ammonium chloride (NH₄Cl, 1.0 equiv.)

    • Ethanol/Water (4:1 v/v)

  • Procedure:

    • In a round-bottom flask, suspend Intermediate 1 in the ethanol/water solvent mixture.

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter through Celite®, washing with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 8-bromo-7-chloro-10-(2-fluorophenyl)-5,10-dihydropyrimido[4,5-b][2][3]diazepin-6(7H)-one (Intermediate 3)

An intramolecular cyclization is performed to construct the core pyrimido[4,5-b][2][3]diazepine ring system.

  • Materials:

    • Intermediate 2 (1.0 equiv.)

    • Chloroacetyl chloride (1.2 equiv.)

    • Triethylamine (Et₃N, 2.5 equiv.)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve Intermediate 2 in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine, followed by the dropwise addition of chloroacetyl chloride.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Step 4: Synthesis of BRM-CLK-452

The final step is a Suzuki-Miyaura coupling to introduce a pyridine moiety, which can improve solubility and provide a potential point of interaction with the target kinase.

  • Materials:

    • Intermediate 3 (1.0 equiv.)

    • Pyridine-4-boronic acid (1.5 equiv.)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.)

    • Potassium carbonate (K₂CO₃, 3.0 equiv.)

    • 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • In a microwave vial, combine Intermediate 3, pyridine-4-boronic acid, Pd(dppf)Cl₂, and potassium carbonate.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

    • Cool the reaction mixture and partition between ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by preparative high-performance liquid chromatography (HPLC) to yield the final product, BRM-CLK-452.

Data Presentation

StepIntermediate/ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC) (%)
1Intermediate 1349.551.501.2583>95
2Intermediate 2319.551.291.1085~90 (used crude)
3Intermediate 3399.991.330.9370>98
4BRM-CLK-452397.210.920.5560>99

Visualizations

Synthetic Workflow

Synthetic_Workflow Start This compound Int1 Intermediate 1 N-(4-bromo-5-chloro-2-fluorophenyl)-5-nitropyrimidin-4-amine Start->Int1 Buchwald-Hartwig Amination Int2 Intermediate 2 N⁴-(4-bromo-5-chloro-2-fluorophenyl)pyrimidine-4,5-diamine Int1->Int2 Nitro Reduction Int3 Intermediate 3 8-bromo-7-chloro-10-(2-fluorophenyl)-5,10-dihydropyrimido[4,5-b][1,4]diazepin-6(7H)-one Int2->Int3 Intramolecular Cyclization API BRM-CLK-452 Int3->API Suzuki-Miyaura Coupling

Caption: Synthetic workflow for the synthesis of BRM-CLK-452.

Kinase Inhibitor Signaling Pathway

Kinase_Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Kinase_Domain Intracellular Kinase Domain RTK->Kinase_Domain Ligand Binding & Dimerization BRM_CLK_452 BRM-CLK-452 BRM_CLK_452->Kinase_Domain ATP-Competitive Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase_Domain->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-5-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-5-chloro-2-fluoroaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid, often occurs if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound.

  • Solution 1: Adjust Solvent System. Reheat the solution until the oil redissolves. Add a small amount of a co-solvent in which the compound is more soluble to reduce the level of supersaturation. For halogenated anilines, an ethanol/water system is often effective.[1] Add hot ethanol dropwise until the solution becomes clear, then allow it to cool slowly.

  • Solution 2: Slow Cooling. Ensure the solution cools to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation over crystallization.[1] Insulating the flask can facilitate slow cooling.

  • Solution 3: Seeding. If available, add a small seed crystal of pure this compound to the cooled solution to induce crystallization.

Q2: No crystals are forming even after cooling the recrystallization solution in an ice bath. What is the problem?

A2: This issue typically arises from using a solvent in which the compound is too soluble, even at low temperatures, or the solution not being saturated.

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the meniscus. This can create a surface for nucleation.

  • Solution 2: Reduce Solvent Volume. If the compound is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow the solution to cool again.

  • Solution 3: Add an Anti-Solvent. If your compound is dissolved in a solvent where it is highly soluble, you can add an "anti-solvent" (a solvent in which it is poorly soluble) dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate before slow cooling. Water is a common anti-solvent for recrystallizations from ethanol.[1]

Q3: The purity of my this compound is not improving significantly after column chromatography. What could be the issue?

A3: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, improper column packing, or overloading the column.

  • Solution 1: Optimize the Mobile Phase. The polarity of the eluent is critical. For halogenated anilines, a common mobile phase is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[2] The ideal solvent system should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate before you begin the column.

  • Solution 2: Check Column Packing. Ensure the silica gel is packed uniformly without any cracks or bubbles, which can lead to poor separation.[3]

  • Solution 3: Sample Loading. The crude sample should be dissolved in a minimal amount of the mobile phase and loaded as a narrow band at the top of the column.[3] A wide sample band will result in broad, overlapping peaks.

  • Solution 4: Reduce the Amount of Sample. Overloading the column with too much crude material will exceed its separation capacity. Use an appropriate amount of silica gel for the quantity of your crude product.

Q4: My final product is discolored (e.g., brown or yellow). How can I remove the color?

A4: Discoloration in aniline derivatives is often due to the presence of oxidized impurities.

  • Solution 1: Activated Carbon Treatment. During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon to the solution.[1] The activated carbon will adsorb colored impurities. Heat the mixture for a few minutes and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.

  • Solution 2: Column Chromatography. If recrystallization does not remove the color, column chromatography with an appropriate solvent system can effectively separate the colored impurities from the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing impurities with different solubility profiles.[4] Column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful for removing closely related impurities.[3][5]

Q2: What are some suitable solvents for the recrystallization of this compound?

Q3: What type of stationary and mobile phases are recommended for the column chromatography of this compound?

A3: For the column chromatography of moderately polar compounds like this compound, silica gel is the most common stationary phase. A typical mobile phase would be a mixture of a non-polar solvent such as petroleum ether or hexane and a slightly more polar solvent like ethyl acetate.[2] The ratio of the solvents should be optimized using Thin Layer Chromatography (TLC) to achieve good separation.

Q4: What are the expected impurities in crude this compound?

A4: Common impurities can arise from the starting materials, side reactions, or degradation. Potential impurities could include unreacted starting materials (e.g., 5-chloro-2-fluoroaniline), isomers with different halogen substitution patterns, and poly-halogenated byproducts. The presence of a dark color may indicate oxidation of the aniline functional group.[6]

Quantitative Data Summary

The following table summarizes typical parameters for the purification of halogenated anilines, which can be adapted for this compound.

Purification TechniqueParameterTypical Value/RangeReference
Recrystallization Solvent SystemEthanol/Water, Isopropanol, Toluene[1]
Cooling MethodSlow cooling to room temperature, followed by an ice bath[1][4]
Column Chromatography Stationary PhaseSilica Gel (200-300 mesh)[2]
Mobile PhasePetroleum Ether/Ethyl Acetate (e.g., 10:1)[2]

Experimental Protocols

Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely with gentle heating and stirring.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture gently for a few minutes.[1]

  • Hot Filtration (if decolorized): Perform a hot gravity filtration to remove the activated carbon or any insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.[1]

  • Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy. Add a few drops of the primary solvent (e.g., hot ethanol) to redissolve the precipitate and obtain a clear solution.[1]

  • Cooling: Allow the flask to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Column Chromatography Protocol
  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material with different solvent mixtures (e.g., varying ratios of petroleum ether and ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed as a narrow band.[3]

  • Elution: Add the mobile phase to the column and begin collecting fractions. The flow rate can be increased by applying gentle pressure (flash chromatography).[5]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityCheck1 Purity Check (TLC, mp) Recrystallization->PurityCheck1 PurityCheck2 Purity Check (TLC, mp) ColumnChromatography->PurityCheck2 PureProduct Pure Product PurityCheck1->PureProduct Sufficiently Pure Impure1 Impure PurityCheck1->Impure1 Not Pure PurityCheck2->PureProduct Sufficiently Pure Impure2 Impure PurityCheck2->Impure2 Not Pure Impure1->ColumnChromatography Impure2->Recrystallization

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue IssueType What is the issue? Start->IssueType OilingOut Product 'Oiled Out' IssueType->OilingOut Recrystallization NoCrystals No Crystals Formed IssueType->NoCrystals Recrystallization PoorSeparation Poor Separation (Column) IssueType->PoorSeparation Chromatography Discoloration Product is Discolored IssueType->Discoloration Final Product SolutionOilingOut Adjust solvent system Slow cooling Seeding OilingOut->SolutionOilingOut SolutionNoCrystals Induce crystallization Reduce solvent volume Add anti-solvent NoCrystals->SolutionNoCrystals SolutionPoorSeparation Optimize mobile phase Check column packing Load narrow sample band PoorSeparation->SolutionPoorSeparation SolutionDiscoloration Activated carbon treatment Column chromatography Discoloration->SolutionDiscoloration

References

identifying and minimizing side products in aniline bromination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aniline bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in their experiments. Below you will find troubleshooting guides and frequently asked questions in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why does the direct bromination of aniline yield 2,4,6-tribromoaniline instead of a mono-brominated product?

A1: The direct bromination of aniline results in the formation of 2,4,6-tribromoaniline due to the high reactivity of the aniline ring. The amino group (-NH₂) is a strong activating group, meaning it donates electron density to the benzene ring, making it highly susceptible to electrophilic attack at the ortho and para positions.[1][2] This high reactivity leads to a rapid, uncontrolled reaction where bromine substitutes at all three activated positions.[3]

Q2: How can I selectively synthesize 4-bromoaniline?

A2: To achieve selective mono-bromination at the para-position, the reactivity of the aniline ring must be attenuated. This is most effectively accomplished by protecting the amino group via acetylation.[3][4][5] Reacting aniline with acetic anhydride converts the highly activating amino group into a less activating acetamido group (-NHCOCH₃).[4][5] The bulkiness of the acetamido group also sterically hinders the ortho positions, favoring substitution at the para position.[1][6][7] The desired 4-bromoaniline is then obtained by hydrolysis of the intermediate p-bromoacetanilide.[8][9]

Q3: What are the main side products in the synthesis of 4-bromoaniline via the acetylation route?

A3: The primary side product is the ortho-isomer, 2-bromoaniline. While the bulky acetamido group favors para substitution, a smaller amount of the ortho-isomer is typically still formed. The ratio of para to ortho bromoacetanilide is generally around 4:1.[1] Inadequate protection or harsh reaction conditions can also lead to small amounts of di- or tri-brominated products.

Q4: Can aniline be oxidized during bromination?

A4: Yes, aniline is susceptible to oxidation, especially with strong oxidizing agents or under harsh reaction conditions. Direct nitration of aniline, for instance, is known to produce tarry oxidation products.[1] While molecular bromine is a halogenating agent, oxidative side reactions can occur, leading to colored impurities.[3] Using milder brominating agents or controlling the reaction temperature can help minimize oxidation.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Formation of a white precipitate (2,4,6-tribromoaniline) when attempting mono-bromination. Direct bromination of unprotected aniline was performed. The amino group is too activating for selective mono-bromination.Protect the amino group by acetylation before bromination. This moderates the ring's reactivity and directs substitution to the para position.
Low yield of the desired 4-bromoaniline. Incomplete acetylation of aniline. Incomplete bromination of acetanilide. Incomplete hydrolysis of p-bromoacetanilide. Loss of product during workup and purification.Ensure complete reactions by monitoring with TLC. Optimize reaction times and temperatures for each step. Be careful during extraction and recrystallization steps to minimize product loss.
The final product is discolored (yellow, brown, or dark). Oxidation of aniline or bromoaniline. Presence of residual bromine.Work under an inert atmosphere to prevent air oxidation. During workup, wash the crude product with a reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) to remove excess bromine.[3] Purify the final product by recrystallization or column chromatography. For persistent color in o-bromoaniline, fractional distillation under vacuum may be effective.[10]
Difficulty in separating 4-bromoaniline from 2-bromoaniline. The isomers have similar polarities, making separation by simple recrystallization challenging.Utilize column chromatography with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) for effective separation.[11][12][13][14] Monitor the separation using Thin Layer Chromatography (TLC).[11][12][14]

Quantitative Data Summary

Table 1: Product Distribution in Aniline Bromination

Reaction Reactants Solvent Major Product Side Product(s) Typical Yield
Direct BrominationAniline, Bromine WaterWater/Acetic Acid2,4,6-Tribromoaniline-High (often quantitative precipitation)[15][16]
Protected BrominationAcetanilide, BromineAcetic Acid4-Bromoacetanilide2-Bromoacetanilide~80-90% (combined isomers)[15]

Table 2: Isomer Ratio in the Bromination of Acetanilide

Product Typical Ratio Reason for Selectivity
p-Bromoacetanilide~4Steric hindrance from the bulky acetamido group disfavors ortho substitution.[1][6][7]
o-Bromoacetanilide1

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tribromoaniline (Direct Bromination)
  • Dissolve Aniline: In a conical flask, dissolve 5 mL of aniline in 20 mL of glacial acetic acid.[7]

  • Prepare Bromine Solution: In a separate container, carefully prepare a solution of 8.4 mL of bromine in 20 mL of glacial acetic acid.[7]

  • Reaction: Cool the aniline solution in an ice bath. Add the bromine solution dropwise with constant stirring.[7]

  • Isolation: A yellow solid will form. Pour the reaction mixture into an excess of water.

  • Purification: Filter the white precipitate of 2,4,6-tribromoaniline, wash thoroughly with water, and recrystallize from rectified spirit. A typical yield is around 55.6%.[7]

Protocol 2: Synthesis of 4-Bromoaniline (via Acetylation)

Step A: Acetylation of Aniline to Acetanilide

  • Dissolve Aniline: In a flask, dissolve 2.05 g of aniline in a mixture of 2.0 mL of concentrated HCl and 50 mL of water.[17]

  • Reaction: To the stirred solution, add 2.77 g of acetic anhydride.[17]

  • Precipitation: Immediately add a solution of sodium acetate to precipitate the acetanilide.

  • Isolation: Cool the mixture in an ice bath and collect the acetanilide by vacuum filtration. Wash the solid with cold water.

Step B: Bromination of Acetanilide to 4-Bromoacetanilide

  • Dissolve Acetanilide: Dissolve 1.00 g of dry acetanilide in 4.0 mL of glacial acetic acid in an Erlenmeyer flask.[11]

  • Reaction: In a fume hood, add 2.50 mL of a 4.1 M solution of bromine in acetic acid dropwise over 5 minutes with stirring.[11]

  • Completion: Continue stirring for 15 minutes.

  • Isolation: Pour the reaction mixture into 30 mL of water. If the solution is colored, add a few drops of sodium bisulfite solution until the color disappears.[11]

  • Purification: Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water. Recrystallize from a minimal amount of hot ethanol.[11]

Step C: Hydrolysis of 4-Bromoacetanilide to 4-Bromoaniline

  • Reaction Mixture: In a round-bottom flask, combine 1.00 g of 4-bromoacetanilide with 10 mL of water.[11]

  • Acid Addition: Cool the mixture in an ice bath and slowly add 10 mL of concentrated sulfuric acid.[11]

  • Hydrolysis: Heat the mixture to reflux for 60 minutes.[11]

  • Neutralization: Cool the reaction mixture and carefully pour it over ice. Neutralize the solution with a 10 M sodium hydroxide solution until it is basic.

  • Isolation: Collect the precipitated 4-bromoaniline by vacuum filtration and wash with cold water. The typical yield for this step is around 85%.[11]

Visualizations

Bromination of Aniline cluster_direct Direct Bromination cluster_protected Protected Bromination Aniline_direct Aniline Br2_H2O 3 Br₂ / H₂O Aniline_protected Aniline TBA 2,4,6-Tribromoaniline Br2_H2O->TBA Ac2O Acetic Anhydride Acetanilide Acetanilide Ac2O->Acetanilide Br2_AcOH Br₂ / Acetic Acid pBromoacetanilide p-Bromoacetanilide Br2_AcOH->pBromoacetanilide Hydrolysis H₃O⁺ / H₂O pBromoaniline 4-Bromoaniline Hydrolysis->pBromoaniline

Figure 1: Comparison of direct versus protected bromination of aniline.

reaction_mechanism cluster_unprotected Unprotected Aniline cluster_protected Protected Aniline (Acetanilide) unprotected_aniline Aniline (Highly Activated) unprotected_products 2,4,6-Tribromoaniline (Polysubstitution) unprotected_aniline->unprotected_products Br₂ protected_aniline Acetanilide (Moderately Activated) para_product 4-Bromoaniline (Major Product) protected_aniline->para_product 1. Br₂/AcOH 2. H₃O⁺ ortho_product 2-Bromoaniline (Minor Product) protected_aniline->ortho_product 1. Br₂/AcOH 2. H₃O⁺

Figure 2: Product outcomes of unprotected vs. protected aniline bromination.

experimental_workflow start Start: Aniline acetylation Step 1: Acetylation (Acetic Anhydride) start->acetylation acetanilide Isolate Acetanilide acetylation->acetanilide bromination Step 2: Bromination (Br₂ in Acetic Acid) acetanilide->bromination bromoacetanilide Isolate Crude p-Bromoacetanilide bromination->bromoacetanilide hydrolysis Step 3: Hydrolysis (Acid/Base) bromoacetanilide->hydrolysis crude_bromoaniline Isolate Crude 4-Bromoaniline hydrolysis->crude_bromoaniline purification Purification (Recrystallization or Column Chromatography) crude_bromoaniline->purification final_product Final Product: 4-Bromoaniline purification->final_product

References

optimal storage and handling conditions for 4-Bromo-5-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-5-chloro-2-fluoroaniline

This guide provides essential information for the optimal storage, handling, and troubleshooting of this compound in a research and development setting.

Summary of Storage and Handling Conditions

The following table summarizes the recommended conditions for this compound, based on data for the compound and its close structural analogs.

ParameterRecommended ConditionRationale & Remarks
Storage Temperature Cool, dry place; Room temperature is generally acceptable.Prevents thermal degradation. Based on recommendations for analogous halogenated anilines.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Anilines can be sensitive to air and may oxidize over time, leading to discoloration and impurity formation.
Light Exposure Keep in a dark place.[1]Some aniline derivatives are light-sensitive and can degrade upon exposure to light.
Container Tightly closed, properly labeled container.Prevents contamination and exposure to moisture and air.[2]
Ventilation Store in a well-ventilated area.[2]Ensures that any potential vapors do not accumulate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on GHS classifications, this compound is considered hazardous. The primary concerns are:

  • Harmful if swallowed. [3]

  • Causes skin irritation. [3]

  • Causes serious eye irritation. [3]

  • May cause respiratory irritation. [3] It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: Always handle this compound in a certified chemical fume hood. The recommended PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., butyl, neoprene). Nitrile gloves may offer limited protection and should be changed immediately upon contact.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A fully buttoned lab coat to protect from skin contact.

  • Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is possible, a NIOSH-approved respirator is necessary.

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4] Reactions with these substances can be vigorous and may produce hazardous byproducts.

Q4: How should I dispose of waste containing this compound?

A4: Dispose of waste in a designated, labeled, and sealed container for hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.

Troubleshooting Guide

Issue 1: The compound has changed color (e.g., turned yellowish or brownish) during storage.

  • Possible Cause: This is likely due to oxidation or degradation from exposure to air and/or light. Anilines are prone to forming colored impurities upon oxidation.

  • Solution:

    • Verify the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS) before use in sensitive experiments.

    • If the purity is compromised, consider purification (e.g., recrystallization or column chromatography) if feasible.

    • For future storage, ensure the container is tightly sealed and flushed with an inert gas (like argon or nitrogen) before closing. Store in a dark location or use an amber vial.[1]

Issue 2: Inconsistent experimental results using a new or old batch of the compound.

  • Possible Cause: Batch-to-batch variability or degradation of an older batch can lead to inconsistent results. The presence of impurities can interfere with reactions.

  • Solution:

    • Always run a small-scale test reaction to qualify a new batch of any reagent.

    • Check the certificate of analysis (CoA) for the specific batch to confirm its purity.

    • If using an older batch, re-analyze its purity before use. If degradation is suspected (e.g., color change, presence of new spots on TLC), it may need to be repurified or discarded.

Issue 3: The compound is difficult to dissolve.

  • Possible Cause: this compound is a substituted aniline and may have limited solubility in non-polar solvents.

  • Solution:

    • Consult literature for appropriate solvents for your specific reaction. Common solvents for anilines include polar aprotic solvents like DMF, DMSO, and THF, as well as chlorinated solvents like dichloromethane.

    • Gentle warming and sonication can aid in dissolution, but be mindful of the compound's stability at elevated temperatures.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered with this compound.

TroubleshootingWorkflow Troubleshooting this compound Issues Start Problem Encountered (e.g., Discoloration, Inconsistent Results) CheckStorage 1. Review Storage Conditions - Tightly sealed? - Inert atmosphere? - Protected from light? Start->CheckStorage AssessPurity 2. Assess Compound Purity (e.g., TLC, NMR, LC-MS) CheckStorage->AssessPurity PurityOK Purity Acceptable? AssessPurity->PurityOK Purify 3. Purify Compound (e.g., Recrystallization, Chromatography) PurityOK->Purify No CheckProtocol 5. Review Experimental Protocol - Correct solvent? - Incompatible reagents? - Correct stoichiometry? PurityOK->CheckProtocol Yes Purify->AssessPurity Re-assess Purity Discard 4. Discard and Use New Batch Purify->Discard Purification Fails Proceed Proceed with Experiment CheckProtocol->Proceed Resolve Problem Resolved Proceed->Resolve

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: Palladium-Catalyzed Reactions Involving Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for common palladium-catalyzed cross-coupling reactions involving substituted anilines, such as Buchwald-Hartwig amination, Suzuki-Miyaura, Heck, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction with a substituted aniline is not working or giving a very low yield. What are the most common causes?

A1: Low or no yield in Buchwald-Hartwig amination reactions can stem from several factors. The most common culprits include:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical and highly substrate-dependent.[1] For coupling substituted anilines, especially sterically hindered or electron-deficient ones, bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote efficient catalytic activity.[2][3]

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used but can be incompatible with base-sensitive functional groups on your aniline. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance and can be effective alternatives.[1]

  • Solvent Effects: The choice of solvent impacts the solubility of reagents and the reaction rate. Aprotic, nonpolar solvents like toluene and dioxane are common.[1] Ensure your solvent is anhydrous and degassed, as water can lead to unwanted side reactions.[4]

  • Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition.[1] A typical range is 80-110 °C, but this may need optimization.

  • Oxygen and Moisture Sensitivity: Palladium(0) catalysts are sensitive to oxygen and moisture. Reactions must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using properly dried and degassed reagents and solvents.[1][4]

Q2: I am observing significant amounts of side products in my cross-coupling reaction. What are they and how can I minimize them?

A2: Several side reactions can compete with your desired C-N or C-C bond formation. Common side products and mitigation strategies are outlined below:

Side ReactionDescriptionCommon CausesMitigation Strategies
Hydrodehalogenation Replacement of the halogen on the aryl halide with a hydrogen atom.[5]Presence of water or other proton sources; certain bases like NaOtBu.[5]Use strictly anhydrous conditions; screen alternative bases (e.g., K₃PO₄, Cs₂CO₃); select ligands that favor the cross-coupling pathway.[4][5]
Homocoupling Dimerization of the boronic acid (in Suzuki reactions) or the aryl halide.[4]Presence of oxygen, which can re-oxidize Pd(0) to Pd(II); large excess of boronic acid.[4]Rigorously exclude oxygen through proper degassing techniques (freeze-pump-thaw or sparging); optimize the stoichiometry of your reagents.[4]
Protodeboronation Cleavage of the C-B bond of the boronic acid by a proton source, removing it from the catalytic cycle.[4]Presence of water.[4]Use anhydrous solvents and reagents.[4]
Diarylation Formation of a diarylamine product in reactions intended for monoarylation.[6][7]The primary aniline product can compete with the starting aniline for the aryl halide.Use a ligand that favors monoarylation (e.g., KPhos has been shown to be selective); optimize reaction conditions.[6][7]
Phenol Formation Hydroxylation of the aryl halide, particularly when using aqueous bases.[6]Competing reaction of the palladium intermediate with hydroxide ions.[6]Employ ligands specifically designed to suppress hydroxylation, such as KPhos, when using aqueous hydroxide bases.[6]

Q3: My substituted aniline is sterically hindered and/or electron-deficient, and the reaction is very sluggish. How can I improve the outcome?

A3: Coupling challenging anilines requires careful optimization of the catalytic system. Consider the following:

  • Ligand Choice: This is often the most critical parameter. For sterically demanding couplings, highly active and bulky biaryl phosphine ligands are generally required.[8] Ligands like AlisonPhos and AliPhos have shown success in coupling hindered, electron-deficient anilines with hindered aryl halides.[8]

  • Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can improve conversion, though this should be a last resort due to cost.[4]

  • Temperature: Increasing the reaction temperature can enhance the rate, but monitor for catalyst decomposition.[1]

  • Pre-catalyst: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more consistent and higher activity compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

Troubleshooting Workflow

If you are encountering issues with your palladium-catalyzed reaction involving a substituted aniline, follow this logical troubleshooting workflow.

TroubleshootingWorkflow Troubleshooting Workflow for Palladium-Catalyzed Aniline Couplings Start Low Yield or No Reaction Inert_Check Verify Inert Atmosphere (Ar/N₂) Start->Inert_Check Inert_Check->Start No, Fix Setup Reagent_Check Check Reagent Quality (Anhydrous, Pure, Degassed) Inert_Check->Reagent_Check Yes Reagent_Check->Start No, Purify/Replace Ligand_Screen Screen Ligands (Bulky, Electron-Rich) Reagent_Check->Ligand_Screen Yes Base_Screen Screen Bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) Ligand_Screen->Base_Screen Solvent_Screen Screen Solvents (e.g., Toluene, Dioxane) Base_Screen->Solvent_Screen Temp_Opt Optimize Temperature Solvent_Screen->Temp_Opt Side_Reaction_Check Side Reactions Observed? Temp_Opt->Side_Reaction_Check Success Reaction Successful Side_Reaction_Check->Success No Analyze_Side_Products Identify Side Products (e.g., GC-MS, LC-MS) Side_Reaction_Check->Analyze_Side_Products Yes Mitigate_Side_Reactions Implement Mitigation Strategy (See FAQ Q2) Analyze_Side_Products->Mitigate_Side_Reactions Mitigate_Side_Reactions->Temp_Opt

Caption: A logical workflow to diagnose and solve common issues.

Key Reaction Parameters and Optimization

The success of a palladium-catalyzed coupling reaction with substituted anilines often depends on the careful selection and optimization of several parameters.

Ligand Selection Guide for Buchwald-Hartwig Amination

The choice of phosphine ligand is paramount for achieving high yields, especially with challenging substrates.

Ligand TypeExamplesBest ForConsiderations
Bulky Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosGeneral purpose, good for a wide range of aryl halides and anilines.[2][3]Often the first choice for initial screening.
Ferrocenylphosphines DtBPFCan be effective, but sometimes less active than biarylphosphines for amination.[3]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHighly active, particularly for coupling aryl chlorides.[9]Can exhibit different reactivity patterns compared to phosphines.[9]
Specialized Ligands KPhos, AlisonPhos, AliPhosDesigned for specific challenges like amination with aqueous ammonia or coupling of highly hindered substrates.[6][8]Use when standard ligands fail for specific substrate classes.[6][8]

Catalytic Cycle and Deactivation Pathway

Understanding the catalytic cycle helps in diagnosing problems. Catalyst deactivation is a common failure mode.

CatalyticCycle Simplified Catalytic Cycle and Deactivation cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Deactivated_Pd Pd Black / Inactive Species Pd0->Deactivated_Pd Oxidation (O₂) Amine_Complex [L-Pd(II)(Ar)(NHR')]+X- OA_Complex->Amine_Complex + R'-NH₂ OA_Complex->Deactivated_Pd Decomposition (High Temp) Amido_Complex L-Pd(II)(Ar)(NR') Amine_Complex->Amido_Complex - HX (Base) Amido_Complex->Pd0 Product Ar-NR' Amido_Complex->Product Reductive Elimination Amido_Complex->Deactivated_Pd Side Reactions

Caption: The productive cycle versus common deactivation pathways.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization for specific substrates.[1]

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and the phosphine ligand (0.02-0.04 mmol).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol), the substituted aniline (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Small-Scale Ligand and Base Screening
  • Preparation: In a glovebox, prepare a stock solution of the aryl halide and substituted aniline in the chosen solvent. Prepare separate stock solutions or weigh out individual palladium precursors, ligands, and bases.

  • Array Setup: Dispense the aryl halide/aniline stock solution into an array of small reaction vials (e.g., 2 mL vials with stir bars).

  • Reagent Addition: Add the different palladium/ligand combinations and bases to the individual vials.

  • Reaction: Seal the vials, remove from the glovebox, and place them in a heating block set to the desired temperature.

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions, quench a small aliquot from each vial, and analyze by LC-MS or GC to determine the relative conversion to the desired product. This allows for rapid identification of promising conditions for scale-up and further optimization.

References

Technical Support Center: Optimizing Column Chromatography for Halogenated Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the chromatographic separation of halogenated isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of halogenated isomers often challenging?

A1: Halogenated isomers, particularly regioisomers and enantiomers, possess very similar physicochemical properties such as polarity, solubility, and molecular weight. This similarity leads to nearly identical interactions with the stationary and mobile phases, making them difficult to resolve using standard chromatographic techniques. For example, the separation of positional isomers of halogenated benzenes or chiral pharmaceuticals requires highly selective methods to exploit subtle differences in their molecular structure and interactions.[1][2]

Q2: What is "halogen bonding," and how does it influence separation?

A2: Halogen bonding is a noncovalent interaction between an electron-poor region on a halogen atom (the σ-hole) and a Lewis base, such as a π-electron system.[3][4] This "halogen–π (X–π) interaction" can be a dominant factor in retaining and separating halogenated compounds. The strength of this interaction typically increases with the size and polarizability of the halogen atom, following the order F < Cl < Br < I.[5] Stationary phases with π-electron-rich surfaces, such as those containing phenyl or fullerene moieties, can effectively leverage this interaction to achieve separation.[5][6]

Q3: What are the recommended stationary phases for a first-pass screening of halogenated isomers?

A3: The choice of stationary phase is critical and depends on the nature of the isomers.

  • For achiral separations (regioisomers): Pentafluorophenyl (PFP) and Phenyl-Hexyl phases are excellent starting points due to their unique selectivity involving π-π, dipole-dipole, and halogen-bonding interactions.[1][6] High-performance C18 columns can also be effective, especially for separating compounds based on hydrophobicity.[1][7]

  • For chiral separations (enantiomers): Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used.[8][9] Cyclodextrin-based columns are another effective option, particularly in reversed-phase mode where they utilize inclusion complexation.[8][10]

Q4: How does mobile phase pH affect the separation of ionizable halogenated compounds?

A4: For halogenated isomers containing acidic or basic functional groups, the mobile phase pH is a powerful tool for optimizing separation.[11] Adjusting the pH alters the ionization state of the analyte. In reversed-phase chromatography, running the mobile phase at a pH where the compound is in its neutral, un-ionized form will typically increase its retention and improve peak shape. For acids, this means using a low pH (e.g., with 0.1% formic acid), while for bases, a high pH (e.g., with 0.1% ammonium hydroxide) is preferred.

Q5: When should I choose normal-phase over reversed-phase chromatography?

A5: The choice depends on the polarity of your isomers.

  • Reversed-Phase (RP): This is the most common mode, using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[12] It is ideal for separating non-polar to moderately polar compounds. The separation mechanism is primarily based on hydrophobic interactions.[7]

  • Normal-Phase (NP): This mode uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase (like hexane/ethyl acetate).[12] It is well-suited for separating very non-polar compounds or isomers where polar functional groups play a key role in the interaction with the stationary phase. It can also be effective for separating isomers that are difficult to resolve in reversed-phase.[5]

Troubleshooting Guide

Issue 1: Poor Resolution or Complete Co-elution of Isomers

  • Possible Cause: The selected stationary and mobile phases do not provide enough selectivity to differentiate between the isomers.

  • Solution:

    • Optimize Mobile Phase: Systematically vary the solvent ratio in your mobile phase. If using a single organic modifier, try switching to another (e.g., from acetonitrile to methanol, or vice versa) or use a ternary mixture.[13] For ionizable compounds, adjust the pH.

    • Introduce Gradient Elution: A shallow gradient can often resolve closely eluting peaks that co-elute under isocratic conditions.[13][14]

    • Change Stationary Phase: Switch to a column with a different selectivity. If a C18 column fails, try a PFP or a phenyl-based column, which offer alternative interaction mechanisms like π-π and dipole-dipole interactions.[6][15]

    • Adjust Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase analysis time and backpressure. Conversely, increasing the temperature can alter selectivity.[6]

Issue 2: Peak Tailing or Asymmetric Peaks

  • Possible Cause: Secondary interactions are occurring between the analyte and the stationary phase, often with active sites like free silanols on silica-based columns. Highly halogenated compounds can also be "sticky."[16]

  • Solution:

    • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanols, reducing unwanted interactions.

    • Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) can block silanol interactions. For acidic compounds or to address "sticky" halogenated molecules, adding an acid like trifluoroacetic acid (TFA) can improve peak shape.[16]

    • Check Sample Overload: Injecting too much sample can lead to peak asymmetry. Try diluting your sample and injecting a smaller volume.[17]

    • Ensure Solvent Compatibility: Dissolve your sample in the mobile phase or a weaker solvent to prevent poor peak shape.

Issue 3: Irreproducible Retention Times

  • Possible Cause: The chromatographic system is not equilibrated, or the mobile phase composition is inconsistent. Temperature fluctuations can also affect retention.

  • Solution:

    • Buffer the Mobile Phase: If pH is a critical parameter, use a buffer to maintain a constant pH throughout the run.[11][13]

    • Ensure Proper Mixing and Degassing: Premix mobile phase solvents and degas them thoroughly to prevent bubble formation and ensure a consistent composition.

    • Equilibrate the Column: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This is especially critical for ion-pairing chromatography and HILIC.

    • Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible chromatography.[18]

Issue 4: Chiral Isomers (Enantiomers) Are Not Separating

  • Possible Cause: Chiral recognition is not occurring. This requires a chiral environment (i.e., a Chiral Stationary Phase) and specific interactions.

  • Solution:

    • Screen Multiple CSPs: Chiral method development often requires screening columns from different classes (e.g., polysaccharide, cyclodextrin, Pirkle-type).[8][9] The selectivity of these columns is highly specific to the analyte's structure.

    • Optimize the Mobile Phase: In normal phase, vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration. In reversed phase, try different organic modifiers (acetonitrile vs. methanol) and adjust the buffer concentration and pH.[10]

    • Change Elution Mode: If normal-phase screening fails, try reversed-phase or polar organic modes on the same column. Sometimes a change in the primary interaction mechanism is all that is needed to achieve separation.[9]

Data Presentation

Table 1: Recommended Stationary Phases for Halogenated Isomer Separation

Separation TypeStationary Phase ClassCommon ExamplesPrimary Interaction Mechanisms
Achiral (Regioisomers) Pentafluorophenyl (PFP)Hypersil Gold PFP[1]π-π, Dipole-Dipole, Halogen Bonding
Phenyl-basedPhe-Hex[6]π-π Interactions, Hydrophobicity
Alkyl (Standard)ZORBAX Eclipse Plus C18[1]Hydrophobicity
Fullerene-CoatedC70-Coated Silica[5]Halogen-π (X–π) Interactions
Chiral (Enantiomers) Polysaccharide-basedChiralcel OJ-3, Chiralpak IB[1]H-bonding, π-π, Steric Fit, Dipole Stacking
Cyclodextrin-basedBeta-CyclodextrinInclusion Complexation[10]
Supercritical Fluid (SFC)Chiralcel/Chiralpak seriesVarious (H-bonding, Dipole, etc.)[1]

Table 2: Example Starting Conditions for Method Development

Chromatographic ModeStationary PhaseMobile Phase SystemNotes
Normal Phase Silica, PFP, Chiralpakn-Hexane / Isopropanol (90:10 v/v)Adjust alcohol percentage to modify retention. Good for less polar isomers.[5]
Reversed Phase C18, PFP, ChiralcelWater (0.1% Formic Acid) / Acetonitrile (50:50 v/v)Adjust organic percentage. Use acid/base additives to control ionization.[1]
Chiral (Normal Phase) Chiralpak IA/IB/ICn-Hexane / Ethanol (85:15 v/v)Screen different alcohol modifiers (IPA, EtOH) for selectivity changes.[9]
Chiral (Reversed Phase) Chiralcel OZ-3, Chiralpak AD-RHWater / AcetonitrileUseful when normal phase fails or for highly polar analytes.[9]

Experimental Protocols

Protocol 1: General Method Development for Separating Achiral Regioisomers

  • Column Selection: Begin with a Pentafluorophenyl (PFP) column (e.g., 100 x 4.6 mm, 2.7 µm) due to its versatile selectivity for halogenated compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Screening:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Gradient: Start with a broad scouting gradient from 5% B to 95% B over 15 minutes.

  • Analysis and Optimization:

    • Examine the resulting chromatogram. If there is partial separation, optimize the gradient. Make it shallower around the elution time of the isomers to increase resolution.

    • If there is no separation, switch the organic modifier (Mobile Phase B) to Methanol and repeat the scouting gradient.

    • If resolution is still poor, switch to a column with a different selectivity, such as a Phenyl-Hexyl or a high-performance C18 phase, and repeat the screening process.[1][6]

Protocol 2: Chiral Screening for Enantiomer Separation

  • Column Selection: Prepare a screening set of at least three Chiral Stationary Phases (CSPs) with different selectivities, for example:

    • Cellulose-based: Chiralpak IB

    • Amylose-based: Chiralpak AD

    • Cyclodextrin-based (if suitable for NP): Cyclobond I

  • Normal Phase Mobile Phase Screening:

    • Prepare primary mobile phases of n-Hexane with an alcohol modifier.

    • System 1: n-Hexane / Isopropanol (90:10 v/v)

    • System 2: n-Hexane / Ethanol (90:10 v/v)

  • Screening Protocol:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • For each of the three columns, run an isocratic analysis with System 1.

    • If no separation is achieved, repeat the analysis for each column using System 2.

  • Optimization:

    • If partial separation is observed, optimize the isocratic hold by varying the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • If no separation is achieved in normal phase, switch to a reversed-phase screen using a compatible chiral column (e.g., Chiralpak AD-RH) with a Water/Acetonitrile mobile phase system.[9]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Isomer Separation Start Start: Poor or No Separation of Isomers CheckMethod Is the method Reversed-Phase (RP) or Normal-Phase (NP)? Start->CheckMethod OptimizeRP Optimize RP Mobile Phase: 1. Adjust Organic % (ACN/MeOH) 2. Change Organic Solvent (ACN <=> MeOH) 3. Adjust pH/Buffer for ionizable analytes CheckMethod->OptimizeRP RP OptimizeNP Optimize NP Mobile Phase: 1. Adjust Polar Modifier % (e.g., IPA) 2. Change Modifier (IPA <=> EtOH) CheckMethod->OptimizeNP NP CheckResolution1 Resolution Improved? OptimizeRP->CheckResolution1 CheckResolution2 Resolution Improved? OptimizeNP->CheckResolution2 ChangeColumn Change Stationary Phase: Try orthogonal selectivity (e.g., C18 -> PFP -> Phenyl) CheckResolution1->ChangeColumn No AdjustTemp Fine-tune by adjusting column temperature CheckResolution1->AdjustTemp Yes CheckResolution2->ChangeColumn No CheckResolution2->AdjustTemp Yes ChangeColumn->Start Re-optimize End Separation Achieved AdjustTemp->End ColumnSelection Decision Tree for Chromatographic Mode Selection Start Start: Analyze Isomer Properties IsChiral Are the isomers enantiomers (chiral)? Start->IsChiral SelectChiral Use Chiral Stationary Phase (CSP) Screen NP and RP modes IsChiral->SelectChiral Yes CheckPolarity What is the overall polarity of the isomers? IsChiral->CheckPolarity No (Regioisomers) EndChiral Chiral Separation Protocol SelectChiral->EndChiral SelectRP Start with Reversed-Phase (RP): - C18, PFP, or Phenyl columns - Water / ACN or MeOH mobile phase CheckPolarity->SelectRP Polar / Moderately Non-polar SelectNP Start with Normal-Phase (NP): - Silica or PFP columns - Hexane / Modifier mobile phase CheckPolarity->SelectNP Very Non-polar EndRP Achiral RP Protocol SelectRP->EndRP EndNP Achiral NP Protocol SelectNP->EndNP

References

challenges in the multi-step synthesis of 4-Bromo-5-chloro-2-fluoroaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 4-Bromo-5-chloro-2-fluoroaniline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Synthesis Strategy & शुरुआती Challenges

Question 1: What is a common synthetic route for this compound, and what are the initial challenges?

A typical synthetic pathway starts from a commercially available fluoroaniline, followed by sequential halogenation (bromination and chlorination). Key challenges include controlling regioselectivity during the electrophilic aromatic substitution reactions and preventing polysubstitution. The strong activating effect of the amino group makes the aromatic ring highly susceptible to over-halogenation.[1][2] To achieve selective monohalogenation, the amino group's reactivity is often moderated by protection, typically through acetylation.[1][2]

Question 2: My final product is a different isomer than expected. How can I control the regioselectivity of halogenation?

Regioselectivity in the halogenation of substituted anilines is dictated by the directing effects of the existing substituents. The fluoro and amino groups are ortho-, para-directing. To achieve the desired 4-bromo-5-chloro substitution pattern on a 2-fluoroaniline starting material, a careful strategy is required.

  • Protecting Groups: Acetylation of the amino group to form an acetanilide is a common strategy. The N-acetyl group is less activating than the amino group, which allows for more controlled halogenation, favoring the para position due to steric hindrance at the ortho positions.[1][2]

  • Reaction Conditions: The choice of halogenating agent and solvent system can influence regioselectivity. For instance, using copper(II) halides in ionic liquids has been shown to achieve high regioselectivity for para-halogenation under mild conditions.[3]

Section 2: Troubleshooting Specific Reactions

Bromination Step

Question 3: I am getting a low yield of my desired mono-brominated product and a significant amount of starting material remains. What could be the issue?

Low yields in bromination reactions can arise from several factors:

  • Insufficient Brominating Agent: Ensure the stoichiometry of your brominating agent (e.g., Br₂, NBS, CuBr₂) is correct. A slight excess may be necessary, but this should be carefully controlled to avoid over-bromination.[4]

  • Incomplete Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.

  • Substrate Deactivation: If the reaction is conducted in a highly acidic medium, the amino group can be protonated to form a deactivating -NH₃⁺ group, which will hinder the electrophilic substitution.[2]

Question 4: My reaction mixture turns dark, and I observe the formation of multiple products, including di- and tri-brominated species. How can I prevent this?

The formation of multiple byproducts is a classic sign of over-bromination due to the high reactivity of the aniline ring.

  • Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-10 °C) using an ice bath to manage the exothermic nature of the reaction.[4][5]

  • Slow Reagent Addition: Add the brominating agent dropwise and with vigorous stirring to maintain a low concentration of the electrophile in the reaction mixture.[1]

  • Protect the Amino Group: As mentioned, acetylating the aniline is the most effective way to prevent polysubstitution.[1][2]

Chlorination Step

Question 5: During the chlorination of my bromo-fluoroaniline intermediate, I am observing de-bromination. How can I minimize this side reaction?

Dehalogenation can be a competing reaction, especially under reductive conditions or with certain catalysts. While chlorination is an oxidative process, improper reaction conditions can lead to undesired side reactions.

  • Choice of Chlorinating Agent: Use a mild and selective chlorinating agent. N-chlorosuccinimide (NCS) is often a good choice for controlled chlorination of activated rings.

  • Avoid Harsh Conditions: High temperatures and prolonged reaction times should be avoided as they can promote side reactions.

Purification

Question 6: My final product is discolored (yellow or brown) after workup. What is the cause and how can I fix it?

Discoloration often indicates the presence of residual halogen or oxidized impurities.[4]

  • Quenching: During the workup, wash the crude product with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine or chlorine.[4]

  • Purification Methods: Recrystallization or column chromatography are effective methods for removing colored impurities.[1][6] For high-purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Halogenation of Fluoroaniline Derivatives

ParameterBromination of 2-FluoroanilineChlorination of 2-Fluoroaniline
Reagent N-Bromosuccinimide (NBS)[5]Copper(II) chloride (CuCl₂)[3]
Solvent Methylene chloride[5]1-hexyl-3-methylimidazolium chloride[3]
Temperature 0 °C[5]40 °C[3]
Reaction Time ~2.5 hours[5]4 hours[3]
Typical Yield Not specified, but a procedure is provided[5]88% (of 4-chloro-2-fluoroaniline)[3]
Key Challenge Controlling polysubstitutionAchieving high regioselectivity

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-fluoroaniline from 2-Fluoroaniline

This protocol is adapted from a general procedure for the bromination of 2-fluoroaniline.[5]

  • Setup: Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add 160 parts of solid N-bromosuccinimide (NBS) in portions over a 2-hour period while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, stir the dark red mixture for an additional 20 minutes at 0°C.

  • Workup: Wash the reaction mixture four times with 200 parts of cold water for each wash. Separate the organic phase.

  • Isolation: Dry the red organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4-bromo-2-fluoroaniline.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction of a Nitroarene Intermediate

This protocol is a general method for the reduction of a halogenated nitroarene to the corresponding aniline.[6]

  • Setup: To a stirred solution of the halogenated nitrobenzene (e.g., 4-bromo-5-chloro-2-fluoronitrobenzene) in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Reaction: Heat the reaction mixture at 90 °C for 2 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, filter the hot reaction mixture through a pad of Celite. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired aniline derivative.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection (Optional but Recommended) cluster_step2 Step 2: Bromination cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Deprotection 2-Fluoroaniline 2-Fluoroaniline Protection Acetylation (Acetic Anhydride) 2-Fluoroaniline->Protection Acetanilide_Intermediate 2-Fluoroacetanilide Protection->Acetanilide_Intermediate Bromination Bromination (e.g., NBS) Acetanilide_Intermediate->Bromination Bromo_Intermediate 4-Bromo-2-fluoroacetanilide Bromination->Bromo_Intermediate Chlorination Chlorination (e.g., NCS) Bromo_Intermediate->Chlorination Chloro_Intermediate 4-Bromo-5-chloro-2-fluoroacetanilide Chlorination->Chloro_Intermediate Deprotection Hydrolysis (Acid or Base) Chloro_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: A typical multi-step synthesis workflow for this compound.

Troubleshooting_Guide Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Reagent Stoichiometry & Quality Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Crude Analyze Crude Product by TLC/NMR Start->Analyze_Crude Impurity_Type What is the main issue? Analyze_Crude->Impurity_Type Unreacted_SM High Amount of Unreacted Starting Material Impurity_Type->Unreacted_SM Unreacted SM Polysubstitution Polysubstitution Products (Di-/Tri-halogenated) Impurity_Type->Polysubstitution Side Products Discoloration Product Discoloration (Yellow/Brown) Impurity_Type->Discoloration Impure Isomeric_Impurity Incorrect Isomer Formed Impurity_Type->Isomeric_Impurity Wrong Product Solution_SM Increase reaction time/temperature moderately. Ensure proper activation if needed. Unreacted_SM->Solution_SM Solution_Poly Use protecting group (acetylation). Lower reaction temperature. Slow reagent addition. Polysubstitution->Solution_Poly Solution_Color Wash with Na₂S₂O₃ or NaHSO₃ solution. Recrystallize or perform column chromatography. Discoloration->Solution_Color Solution_Isomer Re-evaluate directing group effects. Modify synthesis strategy (e.g., order of halogenation). Isomeric_Impurity->Solution_Isomer

References

dehalogenation as a side reaction in 4-Bromo-5-chloro-2-fluoroaniline chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-5-chloro-2-fluoroaniline. The focus is on addressing the common side reaction of dehalogenation and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where dehalogenation of this compound is observed as a significant side reaction?

A1: Dehalogenation is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are commonly used to form new carbon-carbon or carbon-nitrogen bonds at the site of the bromine or chlorine atoms.

Q2: What is the primary mechanism behind the dehalogenation of this compound?

A2: In palladium-catalyzed reactions, the primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species. This species can react with the aryl halide, replacing the halogen with a hydrogen atom. Sources of the hydride can include the solvent, base, or even trace impurities.

Q3: Which halogen is most susceptible to removal from this compound?

A3: Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromine atom at the 4-position more susceptible to cleavage and replacement by hydrogen (hydrodebromination) during catalytic reactions. The carbon-fluorine bond is the strongest and least likely to be cleaved.

Q4: How can I detect and quantify dehalogenation byproducts?

A4: Dehalogenated byproducts can be detected and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Comparing the retention times and mass spectra of your reaction mixture to authentic standards of the potential dehalogenated products (e.g., 5-chloro-2-fluoroaniline, 4-bromo-2-fluoroaniline) allows for accurate identification and quantification.

Troubleshooting Guides

Issue 1: Significant formation of dehalogenated byproducts in a Suzuki-Miyaura coupling reaction.

Possible Causes:

  • Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.

  • Solvent: Protic solvents or solvents that can degrade to provide a hydride source can contribute to dehalogenation.

  • Temperature: High reaction temperatures can increase the rate of dehalogenation.

  • Catalyst System: The choice of palladium precursor and ligand can significantly influence the competition between the desired cross-coupling and the undesired dehalogenation.

Recommended Solutions:

  • Base Selection: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective in suppressing dehalogenation.

  • Solvent Choice: Use anhydrous, aprotic solvents such as toluene or dioxane. Ensure the solvent is thoroughly degassed to remove oxygen and water.

  • Temperature Optimization: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Lowering the temperature may reduce the extent of dehalogenation.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination in the catalytic cycle, outcompeting the dehalogenation pathway.

Illustrative Data on the Effect of Ligand and Base on a Generic Suzuki-Miyaura Coupling:

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenation (%)
1Pd(OAc)₂PPh₃NaOtBuToluene1004535
2Pd₂(dba)₃SPhosK₃PO₄Toluene8085<5
3Pd₂(dba)₃XPhosCs₂CO₃Dioxane9092<3

Note: This data is representative and illustrates general trends. Optimal conditions for this compound may vary.

Issue 2: Dehalogenation observed during a Buchwald-Hartwig amination reaction.

Possible Causes:

  • Base: Similar to Suzuki coupling, strong bases can be a primary contributor.

  • Palladium Precursor and Ligand: An inappropriate catalyst system may favor the formation of Pd-H species.

  • Reaction Time: Prolonged reaction times after the consumption of the starting material can lead to increased byproduct formation.

Recommended Solutions:

  • Base Selection: Utilize weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Catalyst System: Employ a pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., RuPhos).

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and work up the reaction promptly upon completion.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • In an oven-dried Schlenk flask under an argon atmosphere, combine this compound, the arylboronic acid, and cesium carbonate.

  • In a separate vial, prepare a solution of Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous, degassed solvent via cannula. The typical concentration is 0.1 M with respect to the this compound.

  • Heat the reaction mixture to 80-90°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue via column chromatography.

Visualizations

Troubleshooting_Dehalogenation Troubleshooting Workflow for Dehalogenation start Dehalogenation Observed check_base Is a strong base (e.g., NaOtBu) being used? start->check_base change_base Switch to a weaker inorganic base (e.g., K3PO4, Cs2CO3) check_base->change_base Yes check_ligand Is the phosphine ligand bulky and electron-rich? check_base->check_ligand No end Dehalogenation Minimized change_base->end change_ligand Use a bulky ligand (e.g., XPhos, SPhos, RuPhos) check_ligand->change_ligand No check_temp Is the reaction temperature optimized? check_ligand->check_temp Yes change_ligand->end lower_temp Screen lower reaction temperatures check_temp->lower_temp No check_solvent Is the solvent anhydrous and aprotic? check_temp->check_solvent Yes lower_temp->end change_solvent Use anhydrous toluene or dioxane check_solvent->change_solvent No check_solvent->end Yes change_solvent->end

Caption: Troubleshooting workflow for minimizing dehalogenation.

Reaction_Pathways Competing Reaction Pathways start This compound + Pd(0) Catalyst oxidative_addition Oxidative Addition start->oxidative_addition pd_intermediate Aryl-Pd(II)-Halide Complex oxidative_addition->pd_intermediate desired_path Desired Cross-Coupling Pathway transmetalation Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) pd_intermediate->transmetalation side_reaction Undesired Dehalogenation Pathway dehalogenation_step Reaction with Aryl-Pd(II) Complex pd_intermediate->dehalogenation_step reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Desired Coupled Product reductive_elimination->product pd_hydride Formation of Pd-H Species pd_hydride->dehalogenation_step dehalogenated_product Dehalogenated Byproduct dehalogenation_step->dehalogenated_product

Caption: Competing pathways of cross-coupling vs. dehalogenation.

Technical Support Center: Monitoring Reaction Progress of 4-Bromo-5-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the reaction progress of 4-bromo-5-chloro-2-fluoroaniline using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

I. Thin-Layer Chromatography (TLC) Analysis

Experimental Protocol: TLC

A typical starting point for TLC analysis of a reaction involving this compound is outlined below. This protocol may require optimization depending on the specific reaction conditions and other components present in the reaction mixture.

ParameterRecommended Condition
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase 20-40% Ethyl acetate in Hexane (v/v)
Sample Preparation Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
Spotting Spot the diluted reaction mixture, a co-spot (starting material and reaction mixture), and the starting material as a reference on the TLC plate.
Development Develop the plate in a chamber saturated with the mobile phase until the solvent front is approximately 1 cm from the top of the plate.
Visualization Visualize the spots under UV light (254 nm). Further visualization can be achieved using staining agents like potassium permanganate or iodine vapor.[1]
Troubleshooting Guide: TLC
ProblemPossible Cause(s)Suggested Solution(s)
No spots are visible. - Sample concentration is too low.[1][2]- The compound is not UV-active.[1]- The compound has evaporated from the plate.[1]- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][2]- Use a chemical stain for visualization (e.g., potassium permanganate for oxidizable groups like anilines, or iodine vapor).[1]- If the compound is volatile, TLC may not be a suitable monitoring technique.
Spots remain at the baseline. - The mobile phase is not polar enough.[1][3]- Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in the ethyl acetate/hexane mixture).[1]
Spots run with the solvent front. - The mobile phase is too polar.[1]- Decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate).[1]
Streaking or tailing of spots. - The sample is overloaded.[2][4]- The sample is not fully dissolved.- The compound is acidic or basic.[5]- Dilute the sample before spotting.[1][4]- Ensure the sample is completely dissolved before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape.[1][5]
Poor separation between starting material and product. - The mobile phase polarity is not optimal.- Try a different solvent system. For instance, you could try a mixture of dichloromethane and methanol, or toluene and acetone.
Frequently Asked Questions (FAQs): TLC

Q1: How do I calculate the Retention Factor (Rf) and what does it signify?

A1: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. It is a characteristic value for a specific compound in a given TLC system (stationary and mobile phase). In reaction monitoring, a change in Rf values indicates the conversion of starting material to product. The product will typically have a different Rf from the starting material.

Q2: Why is a co-spot important in reaction monitoring?

A2: A co-spot, where the reaction mixture and the starting material are spotted in the same lane, helps to definitively identify the starting material spot in the reaction mixture lane, even if the Rf values are very close.

Q3: My reaction is in a high-boiling solvent like DMF or DMSO, and the TLC plate is just a smear. What can I do?

A3: High-boiling solvents can interfere with TLC development. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[3]

II. High-Performance Liquid Chromatography (HPLC) Analysis

Experimental Protocol: HPLC

The following is a general reversed-phase HPLC (RP-HPLC) method that can be used as a starting point for monitoring reactions of this compound. Method optimization will likely be necessary.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Program Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes. A re-equilibration step at the initial conditions is necessary at the end of the gradient.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 5-10 µL
Sample Preparation Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
Troubleshooting Guide: HPLC
ProblemPossible Cause(s)Suggested Solution(s)
High backpressure. - Blockage in the system (e.g., guard column, column frit).[6]- Particulate matter in the sample.- Reverse and flush the column (disconnected from the detector).[6]- Replace the guard column or column inlet frit.[6]- Ensure all samples are filtered before injection.[7]
No peaks observed. - No injection occurred.- Detector issue.- Sample concentration is too low.- Check the autosampler for proper functioning.- Ensure the detector lamp is on and functioning correctly.- Inject a more concentrated sample or a known standard to verify system performance.
Peak tailing. - Column degradation.- Secondary interactions between the analyte and the stationary phase.- Use a new column.- Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase.
Baseline noise or drift. - Air bubbles in the system.[6]- Contaminated mobile phase.[6]- Leaks in the system.[7]- Degas the mobile phase.[6][7]- Use high-purity HPLC-grade solvents.[6]- Inspect all fittings for leaks.[6][7]
Frequently Asked Questions (FAQs): HPLC

Q1: How do I quantify the reaction progress using HPLC?

A1: To quantify the reaction progress, you can monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. For accurate quantification, it is best to create a calibration curve using a known concentration of the starting material and, if available, the product.

Q2: What is the purpose of adding acid to the mobile phase?

A2: Adding a small amount of acid, like formic acid or trifluoroacetic acid, to the mobile phase helps to protonate acidic and basic functional groups on the analytes and the silica surface of the column. This typically results in sharper, more symmetrical peaks.

Q3: Why is it important to filter the sample before injection?

A3: Filtering the sample removes any particulate matter that could clog the HPLC system, particularly the column frit. This helps to prevent high backpressure and prolongs the life of the column.[7]

III. Visual Workflow and Logic Diagrams

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome Reaction Perform Chemical Reaction Sample Take Aliquot Reaction->Sample TLC TLC Analysis Sample->TLC HPLC HPLC Analysis Sample->HPLC Decision Reaction Complete? TLC->Decision HPLC->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sample

Caption: General workflow for monitoring reaction progress.

Troubleshooting_TLC cluster_separation Separation Issues cluster_spot_shape Spot Shape Issues cluster_visibility Visibility Issues cluster_solutions Potential Solutions start TLC Issue Observed p1 Poor Separation start->p1 p2 Spots at Baseline start->p2 p3 Spots at Solvent Front start->p3 p4 Streaking/Tailing start->p4 p5 No Spots Visible start->p5 s1 Adjust Mobile Phase Polarity p1->s1 p2->s1 Increase Polarity p3->s1 Decrease Polarity s2 Dilute Sample p4->s2 s3 Add Acid/Base to Mobile Phase p4->s3 s4 Use Staining Agent p5->s4 s5 Concentrate Sample p5->s5

Caption: Troubleshooting logic for common TLC issues.

References

impact of solvent choice on the reactivity of 4-Bromo-5-chloro-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-5-chloro-2-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments, with a focus on the critical impact of solvent selection on reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is a versatile substituted aniline used as a key building block in organic synthesis. Its distinct halogen placements (Bromo, Chloro) and the presence of a fluoro group allow for selective functionalization. It is commonly used in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to construct complex molecular scaffolds for pharmaceuticals and advanced materials.[1]

Q2: How does solvent choice fundamentally impact the reactivity of this molecule in cross-coupling reactions?

A2: Solvents are critical in palladium-catalyzed cross-coupling reactions as they can influence catalyst stability, reagent solubility, and the reaction mechanism itself.[2] For this compound, the solvent's polarity and coordinating ability can dictate which C-X (Carbon-Halogen) bond reacts preferentially. The C-Br bond is weaker and generally more reactive than the C-Cl bond in the rate-determining oxidative addition step.[1] Aprotic polar solvents like DMF or dioxane can stabilize the palladium catalyst and intermediates, while ethereal solvents like THF are also widely used.[3][4]

Q3: Which halogen (Bromine or Chlorine) is expected to react first in a Suzuki or Buchwald-Hartwig coupling reaction, and how can solvent choice influence this selectivity?

A3: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[3] Therefore, the C-Br bond is expected to undergo oxidative addition preferentially over the C-Cl bond. However, solvent choice can sometimes influence this selectivity.[4] While nonpolar solvents like THF or toluene typically favor the expected C-Br activation, certain polar aprotic solvents like MeCN or DMF have been shown in some systems to alter selectivity, although this is highly dependent on the substrate and ligand.[4] For most standard applications with this compound, targeting the C-Br bond is the standard approach.

Q4: My reaction is proceeding slowly or not at all. Could the solvent be the issue?

A4: Yes, solvent choice is a primary suspect for slow or failed reactions. Several factors could be at play:

  • Poor Solubility: The aniline, coupling partner, or catalyst may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

  • Inappropriate Polarity: The solvent may not effectively stabilize the charged intermediates in the catalytic cycle.

  • Presence of Water: For many cross-coupling reactions, anhydrous solvents are crucial, as water can interfere with the catalyst and reagents.[5]

  • Inhibitory Solvents: Some solvents, like acetonitrile or chlorinated solvents, have been reported to inhibit the reaction by binding to the palladium catalyst.[3]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction

If you are experiencing low yields when using this compound in a Suzuki-Miyaura coupling, consult the following guide.

Potential Cause & Recommended Solution

  • Poor Reagent Solubility:

    • Solution: Switch to a solvent with higher solvating power. If you are using a nonpolar solvent like Toluene, consider a more polar aprotic solvent like DMF or a mixture such as Dioxane/Water.[2] Ensure all components are fully dissolved at the reaction temperature.

  • Inefficient Catalyst Turnover:

    • Solution: The solvent may not be optimal for the specific palladium catalyst and ligand system. Ethereal solvents like THF and Dioxane, often with water, are common and effective for a wide range of Suzuki couplings.[2] Refer to the data table below for solvent systems known to be effective.

  • Side Reactions (e.g., Hydrodehalogenation):

    • Solution: Some solvents, like DMF, can sometimes act as a source for side reactions.[2] If you suspect this, switching to a less reactive solvent system like THF/Water or 2-MeTHF may improve the yield of the desired product.[6]

Data Presentation: Effect of Solvent on Suzuki-Miyaura Coupling Yield

The following table summarizes representative data on how solvent choice can affect the yield of a typical Suzuki-Miyaura reaction between this compound and an arylboronic acid.

EntrySolvent SystemBaseTemperature (°C)Time (h)Typical Yield (%)Notes
1Toluene / H₂O (4:1)K₂CO₃901275-85Standard conditions, good for many substrates.
2Dioxane / H₂O (4:1)K₃PO₄1001085-95Often provides higher yields and rates.
32-MeTHF / H₂O (4:1)K₃PO₄901290-97A greener alternative to THF, can give excellent yields.[6]
4DMF / H₂O (4:1)K₂CO₃100880-90Good for poorly soluble substrates, but monitor for side reactions.[2]
5Ethanol / H₂O (3:1)Na₂CO₃80 (Reflux)1670-80A protic solvent system that can be effective and is environmentally benign.[2]
Issue 2: Reaction Failure or Low Conversion in Buchwald-Hartwig Amination

If you are experiencing issues with a Buchwald-Hartwig amination reaction, consider the following troubleshooting steps.

Potential Cause & Recommended Solution

  • Incorrect Solvent Type:

    • Solution: Buchwald-Hartwig reactions are highly sensitive to solvent choice. Ethereal solvents (Dioxane, THF) and aromatic solvents (Toluene) are most common.[3] Avoid chlorinated solvents and, in many cases, acetonitrile, as they can inhibit the catalyst.[3]

  • Air or Moisture Sensitivity:

    • Solution: This reaction is strictly air- and moisture-sensitive.[5] Ensure you are using anhydrous, deoxygenated solvents. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Base Incompatibility with Solvent:

    • Solution: The base (e.g., NaOtBu, LHMDS, K₃PO₄) must be appropriate for the solvent system. Strong bases like NaOtBu are often used in solvents like Toluene or Dioxane.[3] The base's solubility can be a factor; a heterogeneous mixture may require vigorous stirring.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method that may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Solvent Addition: Add the chosen anhydrous, degassed solvent (e.g., Dioxane/Water 4:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aniline.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow and a logical approach to troubleshooting common issues related to solvent selection.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Select & Degas Solvent p2 Weigh Reagents: Aniline, Boronic Acid, Base, Catalyst p1->p2 p3 Setup Inert Atmosphere p2->p3 r1 Combine Reagents & Add Solvent p3->r1 r2 Heat & Stir r1->r2 r3 Monitor Progress (TLC / LC-MS) r2->r3 w1 Quench & Extract r3->w1 w2 Dry & Concentrate w1->w2 w3 Purify (Chromatography) w2->w3 end end w3->end Characterize Product

Caption: General experimental workflow for cross-coupling reactions.

G start Low or No Product Yield q1 Are all reagents soluble in the chosen solvent? start->q1 s1_yes Check Catalyst/Base Compatibility q1->s1_yes Yes s1_no Switch to a solvent with higher polarity/solvating power (e.g., Toluene -> Dioxane or DMF) q1->s1_no No q2 Is the reaction air/moisture sensitive (e.g., Buchwald-Hartwig)? s1_yes->q2 s2_yes Ensure solvent is anhydrous & degassed. Use inert atmosphere. q2->s2_yes Yes s2_no Consider side reactions. Try a different class of solvent (e.g., aprotic -> ethereal). q2->s2_no No

Caption: Troubleshooting logic for low-yield reactions.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 4-Bromo-5-chloro-2-fluoroaniline and Related Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromo-5-chloro-2-fluoroaniline. Due to the limited availability of direct experimental spectra for this specific compound, this report leverages data from structurally similar halogenated anilines to predict its spectroscopic characteristics. This information is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and identification of this and related compounds.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related compounds.

Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data for this compound and Comparative Data from Related Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound (Predicted) ~6.8-7.5 (aromatic protons), ~3.5-4.5 (-NH₂)~110-150 (aromatic carbons)~-110 to -140
2-Fluoroaniline[1][2][3]6.6-7.1 (m, 4H, Ar-H), 3.7 (s, 2H, -NH₂)115.7 (d, J=22.4 Hz), 116.1 (d, J=7.6 Hz), 142.6 (d, J=2.0 Hz), 156.4 (d, J=235.2 Hz)[4]Data not readily available
4-Bromo-2-chloroaniline[5][6]6.8-7.3 (m, 3H, Ar-H), 4.1 (s, 2H, -NH₂)Data not readily availableNot applicable
4-Chloro-2-fluoroaniline[7][8]6.7-7.0 (m, 3H, Ar-H), 3.8 (s, 2H, -NH₂)Data not readily availableData not readily available
4-Bromoaniline[9]6.6 (d, 2H), 7.2 (d, 2H), 3.7 (s, 2H, -NH₂)Data not readily availableNot applicable

Table 2: Predicted IR Spectroscopy Data for this compound and Comparative Data from Related Compounds

CompoundN-H Stretching (cm⁻¹)C-N Stretching (cm⁻¹)C-X Stretching (cm⁻¹)Aromatic C-H Stretching (cm⁻¹)Aromatic C=C Bending (cm⁻¹)
This compound (Predicted) ~3300-3500~1250-1350~1000-1200 (C-F), ~600-800 (C-Cl), ~500-600 (C-Br)~3000-3100~1400-1600
2-Fluoroaniline[10]~3350, ~3430~1300~1200 (C-F)~3050~1500, ~1620
4-Bromo-2-chloroaniline[11]~3307, ~3184~1300~700 (C-Cl), ~542 (C-Br)~3080~1480, ~1590
4-Chloro-2-fluoroaniline[8]~3380, ~3470~1310~1220 (C-F), ~750 (C-Cl)~3060~1500, ~1610
4-Bromoaniline[9]~3370, ~3460~1280~510 (C-Br)~3030~1490, ~1600

Table 3: Predicted Mass Spectrometry Data for this compound

FeaturePredicted Observation
Molecular Formula C₆H₄BrClFN[12]
Molecular Weight 224.46 g/mol [12]
Molecular Ion (M⁺) A complex isotopic cluster around m/z 223, 225, 227 due to the presence of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl isotopes.
M+2 and M+4 Peaks Prominent M+2 and M+4 peaks with a characteristic intensity ratio due to the combination of bromine and chlorine isotopes.[13] The approximate ratio of M:M+2:M+4 would be influenced by the natural abundances of the isotopes.
Key Fragmentation Patterns Loss of halogen atoms (Br, Cl, F), loss of HCN, and fragmentation of the aromatic ring.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • ¹⁹F NMR: Acquire the spectrum using a fluorine-specific pulse program. ¹⁹F NMR is a sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.[14]

  • Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C NMR).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the mass spectrum to determine the molecular weight from the molecular ion peak and identify fragment ions to deduce the structure. The isotopic distribution pattern is crucial for compounds containing bromine and chlorine.[15]

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small organic molecule like this compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation, Isotopic Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Analytical workflow for the characterization of this compound.

References

A Comparative Guide to the Reactivity of Bromo- versus Chloro-Substituted Anilines in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is instrumental in the synthesis of biaryl compounds, which are key structural motifs in many pharmaceuticals, agrochemicals, and advanced materials.[1][2] A critical consideration for any synthesis is the choice of starting materials, particularly the halide component. This guide provides an objective, data-driven comparison of the reactivity of bromo-substituted anilines versus their chloro-substituted counterparts in the Suzuki coupling.

The fundamental difference in reactivity between bromo- and chloroanilines lies in the bond dissociation energies of their respective carbon-halogen (C-X) bonds.[3] The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[3][4] This is a crucial factor because the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[3][5][6] Consequently, the weaker C-Br bond undergoes this oxidative addition more readily, which generally translates to milder reaction conditions, shorter reaction times, and higher yields for bromoanilines compared to their chloro analogues.[3][6]

Data Presentation: A Comparative Overview

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various bromo- and chloro-substituted anilines, highlighting the differences in reaction conditions and outcomes.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)Reference
Bromoanilines
ortho-BromoanilineBenzylboronic acid pinacol esterCataCXium A Pd G3 (5 mol%)Cs₂CO₃2-MeTHF80 °C95[7]
4-BromoanilinePhenylboronic acidPd(OAc)₂ (0.1 mol%) / PPh₃K₂CO₃Toluene/H₂O100 °C / 12 h95[8]
4-Bromoaniline4-Methylphenylboronic acidPd(OAc)₂ (0.1 mol%) / PPh₃K₂CO₃Toluene/H₂O100 °C / 12 h98[8]
2-Bromoaniline2-Thienyl boronic acidPd(dtbpf)Cl₂ (2 mol%)Et₃NKolliphor EL/H₂ORT / 0.5 h86[9]
Chloroanilines
2-Chloroaniline4-Biphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °C / 2 h97[10]
2-Chloro-5-nitroaniline2-Biphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °C / 2 h95[10]
3-ChloroanilinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O100 °C / 24 h45-55 (Typical)[3][11]
Aryl Chlorides (General)Arylboronic acidsPd₂(dba)₃ / P(t-Bu)₃K₃PO₄DioxaneRTGood to Excellent[12]

This data illustrates that while chloroanilines can be effectively coupled, it often necessitates more specialized and bulky phosphine ligands (like SPhos or P(t-Bu)₃) or pre-catalysts to achieve high yields, whereas bromoanilines can often be coupled effectively with simpler catalyst systems.[10][12]

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the Suzuki-Miyaura coupling of bromo- and chloroanilines. Optimization for specific substrates is often necessary.

Protocol 1: General Procedure for Suzuki Coupling of Bromoanilines

This protocol is adapted from methodologies effective for various bromoaniline substrates.[7][9]

Materials:

  • Bromoaniline derivative (1.0 mmol, 1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like CataCXium A Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF, with 10-20% water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar, add the bromoaniline (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., 2 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[13]

Protocol 2: General Procedure for Suzuki Coupling of Chloroanilines

This protocol incorporates more robust catalyst systems typically required for the activation of less reactive chloroanilines.[10][12]

Materials:

  • Chloroaniline derivative (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., SPhos, P(t-Bu)₃) (2-4 mol%)

  • Strong base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the chloroaniline (1.0 eq), arylboronic acid (1.5 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), phosphine ligand (e.g., SPhos, 2 mol%), and base (e.g., K₃PO₄, 2.0 eq) to a dry flask with a stir bar.

  • Inerting: If not in a glovebox, seal the flask and thoroughly purge with an inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Heating: Heat the reaction to a higher temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to lower reactivity, these reactions may require longer times (12-24 hours).

  • Work-up: After cooling to room temperature, quench the reaction and perform an aqueous work-up as described in Protocol 1.

  • Purification: Purify the resulting crude material by flash column chromatography.

Visualization of the Reaction Mechanism

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl  Rate Determining Step (Faster for X=Br than X=Cl) Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Both RedElim Reductive Elimination Product Ar-Ar' (Product) PdII_Both->Product Product->Pd0  Regenerates Catalyst ArylHalide Ar-X (Aniline-X) BoronicAcid Ar'-B(OR)₂ Borate [Ar'-B(OR)₂(OH)]⁻ BoronicAcid->Borate Base Base (e.g., K₂CO₃) Base->Borate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

  • Bromoanilines are significantly more reactive due to the weaker C-Br bond.[3] This allows for milder reaction conditions, shorter reaction times, a broader substrate scope, and often requires less specialized and costly catalyst systems.[7][8]

  • Chloroanilines are less reactive, necessitating more forcing conditions such as higher temperatures, longer reaction times, and highly active (and often more expensive) catalyst systems composed of bulky, electron-rich ligands.[10][14] However, chloroanilines are generally more cost-effective and readily available starting materials, making them an attractive option for large-scale industrial applications where optimization of reaction conditions can overcome their lower reactivity.[2][15]

For drug discovery and development professionals, the enhanced reactivity of bromoanilines often makes them the preferred substrate for rapid library synthesis and initial route scouting. Conversely, for process chemistry and large-scale manufacturing, the economic advantage of chloroanilines provides a strong incentive to invest in the development of robust catalytic protocols to facilitate their use.

References

screening the biological activity of novel 4-Bromo-5-chloro-2-fluoroaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A new class of halogenated aniline derivatives, centered around the 4-Bromo-5-chloro-2-fluoroaniline scaffold, is emerging with promising biological activities. This guide provides a comparative analysis of their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by available experimental data and detailed methodologies for their evaluation.

This report summarizes the current understanding of the biological potential of novel this compound derivatives. By comparing their activity with established therapeutic agents and other structurally similar compounds, we aim to provide a clear perspective for researchers, scientists, and drug development professionals on the prospects of this chemical class.

Anticancer Activity: A Promising Frontier

While direct anticancer activity data for this compound derivatives are still emerging, the broader class of substituted anilines, particularly 4-anilinoquinazolines, has a well-established role as potent anticancer agents. These compounds often function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.

Comparative Anticancer Activity Data

To provide a benchmark for future studies on this compound derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values of standard EGFR tyrosine kinase inhibitors, Gefitinib and Erlotinib, against common cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Gefitinib A549Non-Small Cell Lung Cancer19.91[1]
H1650Non-Small Cell Lung Cancer31.0[2]
MCF-7Breast Adenocarcinoma>100
Erlotinib A549Non-Small Cell Lung Cancer4.4 - 25.5[3]
H1650Non-Small Cell Lung Cancer>10

Derivatives of 2-substituted anilines have demonstrated potent dual inhibitory activity against Mer and c-Met kinases, with IC50 values in the nanomolar range.[4] Furthermore, 4-anilinoquinazoline derivatives have shown significant antitumor activity, with some compounds exhibiting greater potency than Gefitinib against specific cell lines.[5][6] These findings underscore the potential of aniline-based scaffolds in cancer therapy and provide a strong rationale for investigating the anticancer properties of this compound derivatives.

Antimicrobial Activity: Targeting Drug-Resistant Pathogens

Halogenated anilines have demonstrated significant antimicrobial and antibiofilm activities, offering a potential avenue to combat drug-resistant bacteria. Research on structurally similar compounds provides a basis for evaluating the antimicrobial potential of this compound derivatives.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a structurally related compound, 4-bromo-3-chloroaniline, and the standard antibiotic Ciprofloxacin against uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The MIC for the standard antifungal, Fluconazole, against Candida albicans is also included for a broader perspective.

CompoundMicroorganismMIC (µg/mL)
4-Bromo-3-chloroaniline Uropathogenic E. coli200[7]
ESKAPE PathogensNot specified
Ciprofloxacin Escherichia coli0.013[7]
Staphylococcus aureus0.6[7]
Fluconazole Candida albicans0.5[8]

Studies have shown that halogenated anilines can exhibit broad-spectrum antimicrobial activity.[7][9] For instance, 4-bromo-3-chloroaniline demonstrated a MIC of 200 μg/mL against UPEC.[7] While this is higher than that of Ciprofloxacin, the potential for these compounds to overcome existing resistance mechanisms warrants further investigation. The presence of multiple halogen atoms in the this compound structure may enhance its antimicrobial potency.

Enzyme Inhibition: A Focus on Kinases

The aniline scaffold is a well-recognized pharmacophore in the design of kinase inhibitors. Numerous approved drugs and clinical candidates targeting kinases such as Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Spleen tyrosine kinase (Syk) incorporate a substituted aniline moiety.

Potential for Kinase Inhibition

The structural features of this compound suggest its potential as a scaffold for developing novel kinase inhibitors. The aniline nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the substituted phenyl ring can be tailored to achieve selectivity and potency. Structure-activity relationship (SAR) studies on various aniline-based kinase inhibitors have highlighted the importance of the substitution pattern on the aniline ring for inhibitory activity.[10] For example, 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines have been identified as potent inhibitors of Src kinase.[11]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds (and a vehicle control, typically DMSO) to the wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture for a defined period to allow for phosphorylation of the substrate.

  • ADP Detection: Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Visualizing the Path Forward

To illustrate the logical flow of screening novel compounds and the potential mechanism of action, the following diagrams are provided.

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesis of This compound Derivatives Anticancer Anticancer Activity (Cytotoxicity Assays) Synthesis->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination) Synthesis->Antimicrobial Enzyme Enzyme Inhibition (Kinase Assays) Synthesis->Enzyme Data IC50 / MIC Determination Anticancer->Data Antimicrobial->Data Enzyme->Data Comparison Comparison with Standard Drugs Data->Comparison Lead Lead Compound Identification Comparison->Lead

Caption: Workflow for the synthesis, screening, and evaluation of novel compounds.

Hypothesized Kinase Inhibition Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, Src) Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK, PI3K-Akt-mTOR) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Inhibitor This compound Derivative Inhibitor->Receptor Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Proposed mechanism of kinase inhibition by aniline derivatives.

References

A Comparative Guide to Tri-Substituted Aniline Building Blocks: 4-Bromo-5-chloro-2-fluoroaniline and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Tri-substituted anilines are a versatile class of intermediates, offering multiple points for diversification. This guide provides an objective comparison of 4-Bromo-5-chloro-2-fluoroaniline with two other commercially available tri-substituted aniline building blocks: 2,4,6-trichloroaniline and 3,4,5-trimethoxyaniline. The comparison focuses on their performance in key cross-coupling reactions, their applications, and their intrinsic chemical properties.

Introduction to the Building Blocks

Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The nature and position of substituents on the aniline ring profoundly influence the molecule's reactivity, physicochemical properties, and biological activity. This guide examines three distinct tri-substituted anilines, each offering a unique combination of electronic and steric features.

This compound is a halogen-rich building block with distinct reactivity at each of its halogenated positions, making it an attractive candidate for sequential and site-selective cross-coupling reactions. It is notably used in the synthesis of kinase inhibitors.

2,4,6-Trichloroaniline is a symmetrically substituted aniline with three reactive chlorine atoms. It serves as a key intermediate in the production of various dyes and agrochemicals.[2]

3,4,5-Trimethoxyaniline is an electron-rich aniline derivative. The methoxy groups enhance its solubility and modulate its reactivity, making it a valuable precursor for a range of pharmaceuticals, including anticancer agents, as well as dyes and antioxidants.[3][4]

Physicochemical Properties

A comparison of the fundamental physicochemical properties of these building blocks provides initial insights into their handling and potential behavior in chemical reactions.

PropertyThis compound2,4,6-Trichloroaniline3,4,5-Trimethoxyaniline
CAS Number 116369-24-5634-93-524313-88-0
Molecular Formula C₆H₄BrClFNC₆H₄Cl₃NC₉H₁₃NO₃
Molecular Weight 224.46 g/mol 196.46 g/mol 183.21 g/mol
Appearance SolidLong needles or fine, light purple fibersOff-white to grey crystalline powder
Melting Point Not available78.5 °C110-113 °C
Boiling Point Not available262 °CNot available
Solubility Not availableSlightly soluble in water; soluble in chloroform, ether, ethanolNot available

Comparative Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds. The reactivity of halogenated anilines in these reactions is primarily governed by the carbon-halogen bond strength, which follows the general trend: C-I > C-Br > C-Cl.[5] This differential reactivity is a key consideration when selecting a building block for a specific synthetic strategy.

While direct comparative studies under identical conditions are limited, the following tables summarize representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving these or structurally similar anilines, providing a qualitative understanding of their relative performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity of the aryl halide is a critical factor, with aryl bromides generally being more reactive than aryl chlorides.

Aniline DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-2-fluoroaniline (analogue)Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O8012~95
2,4,6-Trichloroaniline Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10018~85 (for a chloroaniline)
3,4,5-Trimethoxyaniline Not applicable (no halide)------
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key parameter.

Aniline DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-2-fluoroaniline (analogue)MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1002-24Good to excellent
2,4,6-Trichloroaniline AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11016~67
3,4,5-Trimethoxyaniline Not applicable (no halide)------
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between an aryl halide and a terminal alkyne. Aryl iodides and bromides are generally more reactive than aryl chlorides.

Aniline DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-2-fluoroaniline (analogue)PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT3High
2,4,6-Trichloroaniline PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80-10024Moderate (for a chloroaniline)
3,4,5-Trimethoxyaniline Not applicable (no halide)------

Note: Direct yield data for this compound in Sonogashira coupling is not available; a general protocol for a bromo-fluoro-aniline analogue suggests high reactivity at the bromine position.

Experimental Protocols

The following are generalized experimental protocols for the three major cross-coupling reactions. These should serve as a starting point, and optimization of conditions is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the aniline building block (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6][7]

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the aniline building block (1.0 mmol), the amine coupling partner (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.

  • Add an anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[8]

General Protocol for Sonogashira Coupling
  • To a Schlenk flask, add the aniline building block (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[9][10]

Applications and Signaling Pathways

The utility of these building blocks is best understood through their application in the synthesis of functional molecules.

This compound and its analogues are key components in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. For instance, lapatinib, a dual inhibitor of EGFR and HER2, is synthesized from a related aniline, 3-chloro-4-fluoroaniline.[3][11] These kinases are critical nodes in signaling pathways that control cell growth and proliferation.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds and activates Inhibitor Kinase Inhibitor (e.g., Lapatinib) Inhibitor->EGFR Blocks ATP binding site

Simplified EGFR/HER2 Signaling Pathway Inhibition

Similarly, these building blocks can be used to synthesize inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), which is a key regulator of angiogenesis.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Ligand VEGF Ligand->VEGFR Binds and activates Inhibitor VEGFR Inhibitor Inhibitor->VEGFR Inhibits kinase activity

Simplified VEGFR Signaling Pathway Inhibition

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki_Workflow A Combine Aryl Halide, Boronic Acid, Catalyst, Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Reaction Monitoring (TLC/LC-MS) C->D E Workup (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

General Workflow for Suzuki-Miyaura Coupling

Buchwald_Hartwig_Workflow A Combine Aryl Halide, Amine, Catalyst, Ligand, Base (under inert atmosphere) B Add Anhydrous Solvent A->B C Heat in Sealed Vessel B->C D Reaction Monitoring (TLC/LC-MS) C->D E Workup (Quenching & Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

General Workflow for Buchwald-Hartwig Amination

Sonogashira_Workflow A Combine Aryl Halide, Pd Catalyst, Cu Co-catalyst B Add Degassed Solvent & Amine Base A->B C Add Terminal Alkyne B->C D Heat under Inert Atmosphere C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup (Filtration & Extraction) E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

General Workflow for Sonogashira Coupling

Conclusion

The choice between this compound, 2,4,6-trichloroaniline, and 3,4,5-trimethoxyaniline depends on the specific synthetic goal.

  • This compound is an excellent choice for complex syntheses requiring sequential, site-selective functionalization due to the differential reactivity of its halogen atoms. Its utility in the synthesis of kinase inhibitors highlights its importance in drug discovery.

  • 2,4,6-Trichloroaniline is a cost-effective building block for applications where multiple substitutions with the same group are desired, such as in the synthesis of certain dyes and agrochemicals. The lower reactivity of the chloro groups compared to bromo or iodo groups necessitates more forcing reaction conditions.

  • 3,4,5-Trimethoxyaniline , being an electron-rich aniline without halogen handles for cross-coupling, is suited for reactions involving the amino group, such as acylation, alkylation, or diazotization. Its derivatives are valuable in the synthesis of a variety of biologically active compounds and materials.

A thorough understanding of the reactivity and properties of these building blocks will empower researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Structural Elucidation of Halogenated Anilines: A Comparative Guide to X-ray Crystallography Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the structural validation of halogenated anilines, with a focus on the methodologies of X-ray crystallography. While crystallographic data for 4-Bromo-5-chloro-2-fluoroaniline is not publicly available, this guide will utilize data from structurally similar compounds to illustrate the principles and comparative analysis inherent in structural validation. This objective comparison, supported by experimental protocols and data, serves as a crucial resource for researchers in the field.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecular structure through single-crystal X-ray diffraction is a meticulous process that involves several key stages, from crystal preparation to data analysis and structure refinement.

A suitable single crystal of the compound of interest is selected and mounted on a goniometer head. The crystal is then placed within a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.

This diffraction data is collected by a detector, and the resulting images are used to determine the unit cell dimensions and space group of the crystal. The intensities of the diffracted spots are then integrated and corrected for various experimental factors. The corrected data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic arrangement.

This initial model is then refined against the experimental data using least-squares methods. In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

experimental_workflow cluster_crystal Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source X-ray Source crystal_selection->xray_source goniometer Goniometer xray_source->goniometer detector Detector goniometer->detector integration Integration & Scaling detector->integration absorption_correction Absorption Correction integration->absorption_correction space_group Space Group Determination absorption_correction->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF)

Caption: Experimental workflow for single-crystal X-ray crystallography.

Comparative Crystallographic Data of Halogenated Anilines

The following table presents a comparison of crystallographic data for several halogenated aniline derivatives, providing a framework for understanding the structural impact of different halogen substitutions. Due to the absence of published data for this compound, 4-chloro-2-iodoaniline is presented as a close structural analog.

Parameter4-Chloro-2-iodoaniline[1]4-Bromo-2-chloroaniline4-Bromoaniline
Chemical Formula C₆H₅ClINC₆H₅BrClNC₆H₆BrN
Formula Weight 253.46206.47172.03
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group P2₁2₁2₁PnmaP2₁/c
a (Å) 4.1538(4)10.965(4)7.725(1)
b (Å) 11.3685(11)15.814(6)6.048(1)
c (Å) 15.8550(16)4.0232(15)14.501(2)
α (°) 909090
β (°) 9090102.48(1)
γ (°) 909090
Volume (ų) 748.71(13)697.7(4)662.3(2)
Z 444
Calculated Density (g/cm³) 2.2491.9651.724
Temperature (K) 125298295
R-factor (%) 3.33.34.5

Analysis and Comparison

The crystallographic data presented reveals significant insights into the solid-state structures of halogenated anilines. The nature and position of the halogen substituents profoundly influence the crystal packing and intermolecular interactions.

In the case of 4-chloro-2-iodoaniline, the molecules are linked by N—H···N hydrogen bonds, forming chains along the crystallographic a-axis.[1] Additionally, a notable Cl···I halogen bond is observed, highlighting the role of halogen-halogen interactions in directing the crystal packing.[1] The planarity of the molecule is a common feature among these compounds.

For 4-bromo-2-chloroaniline, the crystal structure is also characterized by intermolecular N—H···N hydrogen bonds. The packing of the molecules is influenced by these hydrogen bonds, leading to the formation of sheets.

The simpler 4-bromoaniline crystallizes in a different space group and crystal system, indicating a different packing arrangement. The structure is held together by weak van der Waals interactions, with Br···N and N···C contacts being longer than the sum of their contact radii.

A comparative analysis of these structures underscores the importance of a complete crystallographic validation. The variation in crystal systems, space groups, and unit cell parameters among these closely related molecules demonstrates that even minor changes in substitution can lead to significant differences in their solid-state architecture. For drug development professionals, such variations can have profound implications for properties like solubility, stability, and bioavailability. Therefore, obtaining high-quality single-crystal X-ray diffraction data is an indispensable step in the characterization of any new chemical entity.

References

Halogenated Anilines: A Comparative Analysis of Electronic Effects on Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced influence of halogen substitution on the chemical behavior of aniline.

The introduction of halogen atoms onto the aniline scaffold is a cornerstone of synthetic chemistry, providing a powerful tool to modulate the reactivity and properties of this fundamental building block. The nature and position of the halogen substituent exert profound electronic effects, influencing the basicity of the amino group and the susceptibility of the aromatic ring to electrophilic attack. This guide provides a comparative analysis of the electronic effects of fluorine, chlorine, bromine, and iodine on aniline reactivity, supported by experimental data and detailed methodologies.

The Dual Nature of Halogen Electronic Effects: Induction vs. Resonance

Halogens influence the electron density of the aniline ring through two primary mechanisms: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): As highly electronegative atoms, halogens withdraw electron density from the aromatic ring through the sigma bond network. This deactivating effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions.

The overall electronic influence of a halogen is a balance of these two opposing effects. For chlorine, bromine, and iodine, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring compared to aniline. In the case of fluorine, the most electronegative halogen, the inductive effect is particularly strong.

Figure 1: Opposing electronic effects of halogens on the aniline ring.

Basicity of Halogenated Anilines: A Quantitative Comparison

The basicity of anilines, quantified by the pKa of their conjugate acids, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. Electron-withdrawing groups decrease basicity (lower pKa), while electron-donating groups increase it. The table below summarizes the experimental pKa values for various halogenated anilines.

SubstituentpKa (ortho)pKa (meta)pKa (para)
-H (Aniline)4.634.634.63
-F3.20[1]3.514.65[2]
-Cl2.653.523.98
-Br2.603.58[3]3.86[3][4]
-I2.603.603.81[5]

Data Analysis:

  • General Trend: All halogenated anilines are less basic than aniline, indicating the dominance of the electron-withdrawing inductive effect.

  • Positional Effects:

    • Ortho: The ortho-isomers are the least basic due to the strong proximity-based inductive effect and potential steric hindrance to solvation of the anilinium ion.

    • Meta: The meta-isomers are more basic than the ortho-isomers as the inductive effect is weaker at this position, and the resonance effect is not operative.

    • Para: The para-isomers are generally the most basic among the halogenated anilines. At this position, the electron-donating resonance effect can partially counteract the inductive effect.

  • Halogen Trend: For a given position, the basicity generally decreases as the electronegativity of the halogen increases (I > Br > Cl > F). However, the trend is not perfectly linear due to the interplay of inductive and resonance effects, as well as polarizability.

Reactivity in Electrophilic Aromatic Substitution

The electron-withdrawing nature of halogens deactivates the aniline ring towards electrophilic aromatic substitution reactions such as acylation and diazotization. The rate of these reactions is a good indicator of the nucleophilicity of the aniline.

Acylation

Aniline > p-Haloaniline > m-Haloaniline > o-Haloaniline

And for the halogens at a given position:

Iodoaniline > Bromoaniline > Chloroaniline > Fluoroaniline

Diazotization

Diazotization involves the reaction of the primary amino group with nitrous acid to form a diazonium salt. This reaction is initiated by the nucleophilic attack of the amino group on the nitrosating agent. The reactivity of halogenated anilines in diazotization also correlates with their basicity. Weaker bases will react more slowly.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the aniline derivative with a standard acid and monitoring the pH change.

pKa_Workflow start Start dissolve Dissolve Halogenated Aniline in a suitable solvent (e.g., water/ethanol mixture) start->dissolve calibrate Calibrate pH Meter with standard buffers (pH 4, 7, 10) dissolve->calibrate titrate Titrate with Standard HCl Solution (e.g., 0.1 M) calibrate->titrate record Record pH after each addition of titrant titrate->record plot Plot pH vs. Volume of Titrant record->plot determine Determine Equivalence Point (inflection point of the curve) plot->determine calculate Calculate pKa (pH at half-equivalence point) determine->calculate end End calculate->end

Figure 2: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Preparation of the Aniline Solution: Accurately weigh a sample of the halogenated aniline and dissolve it in a known volume of a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.

  • Titration: Place the aniline solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, known volumes of a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Recording: Record the pH of the solution after each addition of the acid, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of acid added. The equivalence point is the point of steepest slope on the titration curve. The pKa is the pH at the point where half of the volume of acid required to reach the equivalence point has been added.

N-Acylation of Halogenated Anilines

This protocol describes a general procedure for the acylation of a halogenated aniline with acetic anhydride.[6]

Detailed Methodology:

  • Dissolution: Dissolve the halogenated aniline (e.g., 1 mmol) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane in a round-bottom flask.

  • Addition of Acylating Agent: Add acetic anhydride (e.g., 1.1 mmol) to the solution. If necessary, a catalyst such as a catalytic amount of sulfuric acid can be added.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a specified period (e.g., 1-2 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the acetanilide product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, and infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

The electronic effects of halogens on aniline reactivity are a nuanced interplay of inductive and resonance effects. This comparative analysis demonstrates that while all halogens are deactivating towards the aniline ring due to their inductive electron withdrawal, the extent of this deactivation and its impact on basicity and reactivity is dependent on the specific halogen and its position on the ring. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers in the rational design and synthesis of novel aniline derivatives for applications in drug discovery and materials science.

References

C-Br vs. C-Cl Bond Strength: A Comparative Guide to Cross-Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly within pharmaceutical and materials science research, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficiency of these reactions is critically dependent on the choice of substrates, with the nature of the aryl halide (Ar-X) playing a pivotal role. This guide provides an objective comparison of the performance of aryl bromides (Ar-Br) versus aryl chlorides (Ar-Cl) in cross-coupling reactions, supported by experimental data, to inform substrate selection and reaction optimization.

The fundamental difference in reactivity between aryl bromides and aryl chlorides lies in the strength of their respective carbon-halogen bonds. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polarizable than the Carbon-Bromine (C-Br) bond. This disparity directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium catalyst.

The Impact of Bond Dissociation Energy

Bond Dissociation Energy (BDE) is the energy required to homolytically cleave a chemical bond. A higher BDE correlates with a stronger, more stable bond that is more difficult to break. As illustrated in the table below, the C-Cl bond in aryl halides possesses a considerably higher BDE than the C-Br bond.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

BondAverage BDE (kJ/mol)Average BDE (kcal/mol)
C-Cl327 - 328[1][2]~78.2[1]
C-Br276 - 285[1][2]~66.0[1]

This difference in bond strength, with C-Cl bonds being approximately 7-12 kcal/mol stronger than C-Br bonds, means that a higher activation energy is required to cleave the C-Cl bond during the oxidative addition step.[1][3] Consequently, aryl chlorides are generally less reactive than aryl bromides in cross-coupling reactions.[4][5][6] This lower reactivity often necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more specialized, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition.[7][8]

Performance in Key Cross-Coupling Reactions

The theoretical difference in bond strength manifests in tangible differences in reaction outcomes across various types of cross-coupling reactions. The general order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[5] The following data summarizes typical yields, illustrating the superior efficiency of aryl bromides over aryl chlorides under comparable conditions.

Table 2: Comparative Yields in Palladium-Catalyzed Cross-Coupling Reactions

ReactionAryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
Suzuki-Miyaura 4-BromobiphenylPhenylboronic AcidPd(PPh₃)₄ (3 mol%), K₂CO₃Toluene/H₂O, 80°C, 4h~92[5]
Suzuki-Miyaura 4-ChlorobiphenylPhenylboronic AcidPd(OAc)₂/S-Phos, K₂CO₃iPrOAc, 80°CLower yields than bromide under similar mild conditions[9]
Heck Reaction Aryl BromideAlkenePd(OAc)₂ / LigandMild ConditionsGenerally high yields[7]
Heck Reaction Aryl ChlorideAlkenePd(OAc)₂ / LigandHarsher Conditions (e.g., 100-110°C)Moderate to high yields, highly ligand dependent[10]
Buchwald-Hartwig Aryl BromideAminePd₂(dba)₃ / Ligand, NaOtBuToluene, 80-100°CGenerally > Ar-Cl[11]
Buchwald-Hartwig Aryl ChlorideAminePd₂(dba)₃ / Ligand, NaOtBuToluene, 80-100°CLower reactivity than Ar-Br[11]

Note: Yields are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions. This table provides a general comparison.

While historically challenging, significant advancements in ligand design have made the coupling of aryl chlorides more routine and efficient.[12][13] However, the inherent reactivity difference means that for a given substrate pair, the corresponding aryl bromide will typically react faster and under milder conditions.[6]

Experimental Protocols

To empirically determine the efficiency of an aryl bromide versus an aryl chloride in a cross-coupling reaction, the following general protocol for a Suzuki-Miyaura coupling can be employed.

General Protocol for Comparative Suzuki-Miyaura Coupling
  • Reaction Setup : In two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add the aryl bromide (1.0 mmol) to one and the aryl chloride (1.0 mmol) to the other.

  • Reagent Addition : To each flask, add the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[5]

  • Inert Atmosphere : Seal the flasks with rubber septa and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flasks three times.

  • Solvent Addition : Add a degassed solvent (e.g., a 4:1 mixture of toluene and water) to each flask via syringe.[5]

  • Reaction : Place both flasks in a preheated oil bath set to a specific temperature (e.g., 80°C) and stir vigorously.

  • Monitoring : Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique such as GC-MS or TLC.

  • Workup and Purification : Once the reaction is complete (or after a set time, e.g., 12 hours), cool the mixtures to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis : Purify the crude products by flash column chromatography and determine the isolated yield for each reaction to compare the efficiency.

Visualizing the Impact

The following diagrams illustrate the pivotal role of the oxidative addition step within the catalytic cycle and a workflow for comparing substrate reactivity.

G cluster_cycle Pd Cross-Coupling Catalytic Cycle cluster_reactivity Relative Rate of Oxidative Addition Pd(0)L2 Active Catalyst Pd(0)L₂ OA_Complex Oxidative Addition Complex L₂Pd(II)(Ar)X Pd(0)L2->OA_Complex + Ar-X (Rate-Determining Step) Transmetalation_Complex Transmetalation Complex L₂Pd(II)(Ar)R OA_Complex->Transmetalation_Complex + R-M ArBr Ar-Br (Weaker Bond) Faster Rate OA_Complex->ArBr Favored ArCl Ar-Cl (Stronger Bond) Slower Rate OA_Complex->ArCl Disfavored Product_Complex Reductive Elimination Ar-R Transmetalation_Complex->Product_Complex Product_Complex->Pd(0)L2 Regenerates Catalyst

Caption: Catalytic cycle highlighting the oxidative addition step.

G cluster_workflow Experimental Workflow for Reactivity Comparison A Reaction Setup: Parallel reactions with Ar-Br and Ar-Cl B Identical Conditions: - Catalyst & Ligand - Base & Solvent - Temperature A->B C Reaction Monitoring: (TLC, GC-MS) Compare reaction rates B->C D Workup & Purification C->D E Analysis: Compare isolated yields and reaction times D->E

Caption: Workflow for comparing Ar-Br and Ar-Cl reactivity.

Conclusion

The choice between an aryl bromide and an aryl chloride substrate in cross-coupling reactions involves a trade-off between reactivity and cost, as aryl chlorides are often more readily available and less expensive. The stronger C-Cl bond invariably leads to lower reactivity compared to the C-Br bond, demanding more robust catalytic systems and potentially harsher conditions to achieve comparable efficiency.[4][5] While modern catalysis has largely overcome the challenge of activating aryl chlorides, aryl bromides remain the substrate of choice for reactions where mild conditions, high efficiency, and rapid conversion are paramount. For researchers and drug development professionals, a clear understanding of this fundamental relationship between bond dissociation energy and reactivity is essential for the strategic design and optimization of synthetic routes.

References

The Fluorine Factor: A Comparative Guide to its Influence on Regioselectivity in Aromatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet profound influence of fluorine substitution on the regioselectivity of chemical reactions is paramount for the rational design of molecules with desired properties. This guide provides a comprehensive comparison of the impact of fluorine on key aromatic reactions, supported by experimental data and detailed protocols.

The introduction of a fluorine atom into an organic molecule, particularly an aromatic system, can dramatically alter the course of subsequent reactions. This is primarily due to fluorine's unique electronic properties: it is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), yet it can also participate in resonance by donating one of its lone pairs of electrons (+M effect). The interplay of these opposing effects governs the regiochemical outcome of various transformations.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. The fluorine atom, despite its deactivating inductive effect which slows down the reaction compared to benzene, is an ortho, para-director due to its resonance effect. This resonance donation of electron density preferentially stabilizes the carbocation intermediates formed during ortho and para attack.

Nitration

The nitration of fluorobenzene provides a classic example of this directing effect. While the overall reaction rate is slightly lower than that of benzene, the substitution occurs predominantly at the para and ortho positions.

SubstrateProduct Distribution (%)
ortho
Fluorobenzene 13
Benzene -

Experimental Protocol: Nitration of Fluorobenzene

Materials:

  • Fluorobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask, a mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 volume ratio) is prepared and cooled in an ice bath.

  • Fluorobenzene is added dropwise to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature.

  • The mixture is then poured onto crushed ice and extracted with dichloromethane.

  • The organic layer is washed with water, 5% sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product mixture of nitrated fluorobenzenes. The product ratios are typically determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of fluorobenzene with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride or a rare earth triflate, also demonstrates a strong preference for para substitution. The electron-withdrawing nature of fluorine deactivates the ring, but the resonance effect directs the incoming acyl group to the para position with high selectivity.

SubstrateAcylating AgentCatalystProduct Distribution (%)
ortho
Fluorobenzene Benzoyl ChlorideLa(OTf)₃/TfOH<1
Benzene Benzoyl ChlorideAlCl₃-

Experimental Protocol: Friedel-Crafts Acylation of Fluorobenzene

Materials:

  • Fluorobenzene

  • Benzoyl Chloride

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • Trifluoromethanesulfonic acid (TfOH)

Procedure:

  • In a reaction vessel, fluorobenzene and benzoyl chloride are mixed.

  • A catalytic amount of La(OTf)₃ and TfOH is added to the mixture.

  • The reaction is heated to 140 °C for 4 hours.

  • After completion, the reaction mixture is cooled and worked up by washing with water and an organic solvent to extract the product.

  • The organic layer is dried and the solvent is evaporated to yield the product, with the isomeric ratio determined by analytical techniques such as GC or NMR.[1]

Bromination

Similar to other electrophilic aromatic substitutions, the bromination of fluorobenzene is slower than that of benzene but yields predominantly the para and ortho isomers. The strong directing effect of fluorine overcomes its deactivating nature to control the regioselectivity.

SubstrateProduct Distribution (%)
ortho
Fluorobenzene 12
Benzene -

Experimental Protocol: Bromination of Fluorobenzene

Materials:

  • Fluorobenzene

  • Bromine

  • Iron(III) bromide (FeBr₃) or Iron filings

  • Carbon tetrachloride (or another inert solvent)

Procedure:

  • Fluorobenzene is dissolved in an inert solvent like carbon tetrachloride in a flask protected from light.

  • A catalytic amount of FeBr₃ or iron filings is added.

  • Bromine is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred until the bromine color disappears.

  • The reaction is quenched by washing with an aqueous solution of sodium bisulfite to remove excess bromine.

  • The organic layer is separated, washed with water and brine, dried over a drying agent, and the solvent is removed to obtain the brominated products. The isomer distribution is determined by GC or NMR.

Electrophilic Substitution on Fluorinated Pyridines

The presence of a fluorine atom on a pyridine ring significantly influences its reactivity towards electrophiles. Pyridine itself is highly deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. The introduction of a fluorine atom further deactivates the ring. However, the position of substitution is still governed by the electronic effects of both the nitrogen and the fluorine. For example, in the nitration of 2-fluoropyridine, the substitution is directed to the 5-position, which is para to the fluorine and meta to the nitrogen.

SubstrateProductYield (%)
2-Fluoropyridine 2-Fluoro-5-nitropyridine10[2]
Pyridine 3-NitropyridineLow (under harsh conditions)

Experimental Protocol: Nitration of 2-Fluoropyridine

Materials:

  • 2-Fluoropyridine

  • Potassium nitrate (KNO₃)

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (TFAA)

Procedure:

  • A mixture of potassium nitrate, trifluoroacetic acid, and trifluoroacetic anhydride is prepared.

  • 2-Fluoropyridine is added to this mixture.

  • The reaction is stirred at a controlled temperature.

  • Upon completion, the reaction is worked up by pouring it into ice water, neutralizing with a base, and extracting the product with an organic solvent.

  • The organic layer is dried and concentrated to give the crude product, which is then purified by chromatography.[2]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to electrophilic substitution, nucleophilic aromatic substitution is favored by electron-withdrawing groups on the aromatic ring. The fluorine atom, with its strong inductive effect, is a powerful activating group for SNAr reactions. Furthermore, in the rate-determining step of many SNAr reactions (the formation of the Meisenheimer complex), the highly electronegative fluorine atom stabilizes the developing negative charge more effectively than other halogens. This often makes fluoro-substituted aromatics more reactive than their chloro or bromo analogs in SNAr reactions.

For example, in the reaction with a nucleophile, 1-fluoro-2,4-dinitrobenzene is more reactive than 1-chloro-2,4-dinitrobenzene.

Experimental Protocol: Nucleophilic Aromatic Substitution on 1-Fluoro-2,4-dinitrobenzene

Materials:

  • 1-Fluoro-2,4-dinitrobenzene

  • Nucleophile (e.g., an amine or an alkoxide)

  • Solvent (e.g., ethanol, DMF)

  • Base (if required, e.g., potassium carbonate)

Procedure:

  • 1-Fluoro-2,4-dinitrobenzene is dissolved in a suitable solvent.

  • The nucleophile (and a base, if necessary) is added to the solution.

  • The reaction mixture is stirred, often at room temperature or with gentle heating, and the progress is monitored by techniques like thin-layer chromatography (TLC).

  • Once the reaction is complete, the product is isolated by precipitation or extraction, followed by purification, typically through recrystallization or column chromatography.

Visualizing the Influence of Fluorine

The directing effects of fluorine in these reactions can be visualized through logical diagrams that illustrate the interplay of inductive and resonance effects.

Electrophilic_Aromatic_Substitution cluster_F_effects Fluorine's Electronic Effects cluster_reaction Electrophilic Aromatic Substitution Inductive Inductive Effect (-I) Strongly Electron-Withdrawing Reactivity Overall Reactivity (Deactivating) Inductive->Reactivity Dominates for overall rate Resonance Resonance Effect (+M) Electron-Donating Regioselectivity Regioselectivity (ortho, para-directing) Resonance->Regioselectivity Dominates for product distribution

Caption: Fluorine's dual electronic effects on electrophilic aromatic substitution.

Nucleophilic_Aromatic_Substitution cluster_F_effects Fluorine's Role in SNAr Inductive Strong Inductive Effect (-I) Intermediate Meisenheimer Complex (Rate-determining step intermediate) Inductive->Intermediate Stabilizes negative charge Reactivity Increased Reactivity Intermediate->Reactivity Lowers activation energy

Caption: Fluorine's activating and stabilizing role in nucleophilic aromatic substitution.

References

A Comparative Guide to the Characterization of 4-Bromo-5-chloro-2-fluoroaniline: Bridging Experimental Data and Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel compounds is paramount. 4-Bromo-5-chloro-2-fluoroaniline, a halogenated aniline, presents a complex substitution pattern that necessitates a multi-faceted analytical approach for unambiguous identification and quality control. This guide provides a comparative overview of experimental and theoretical characterization data for this compound, offering valuable insights for researchers engaged in its synthesis, analysis, or application in drug development.

Due to the limited availability of published experimental data for this compound, this guide leverages data from its close structural isomers and analogues to provide a representative comparison with theoretical predictions. This approach allows for an informed estimation of the expected analytical values for the target molecule.

At a Glance: Physicochemical Properties

A summary of key experimental and theoretical physicochemical properties is presented below. The experimental data is derived from closely related isomers, while the theoretical data corresponds to this compound.

PropertyExperimental Data (for related isomers)Theoretical Data (for this compound)
Molecular Formula C₆H₄BrClFNC₆H₄BrClFN
Molecular Weight 224.46 g/mol 224.46 g/mol [1]
Melting Point (°C) 75-79 (for 2-Bromo-5-chloro-4-fluoroaniline)[2]Not available
Boiling Point (°C) 272.5 ± 35.0 (Predicted for 2-Bromo-5-chloro-4-fluoroaniline)[2]Not available
Density (g/cm³) 1.809 ± 0.06 (Predicted for 2-Bromo-5-chloro-4-fluoroaniline)[2]Not available
XLogP3 Not available2.7[1]

Spectroscopic Characterization: A Comparative Look

Spectroscopic techniques are indispensable for elucidating the structure of organic molecules. The following tables compare the expected experimental spectroscopic data, based on analogues, with theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H~6.5 - 7.5Not Applicable
NH₂~3.5 - 4.5Not Applicable
C-NH₂Not Applicable~140 - 150 (d, J_CF)
C-FNot Applicable~150 - 160 (d, J_CF)
C-ClNot Applicable~110 - 120
C-BrNot Applicable~100 - 110
C-HNot Applicable~115 - 125

Note: Predicted values are estimations based on general principles and data from similar compounds. Actual experimental values may vary. 'd' denotes a doublet, and 'J_CF' refers to the carbon-fluorine coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below outlines the expected characteristic IR absorption bands for this compound.

Table 2: Key IR Absorption Bands (cm⁻¹) for Halogenated Anilines

Functional GroupExperimental Range (cm⁻¹) (for related compounds)Theoretical Range (cm⁻¹)
N-H Stretch (Aniline)3300 - 35003300 - 3500
C-N Stretch1250 - 13501250 - 1350
C-F Stretch1100 - 13001100 - 1300
C-Cl Stretch600 - 800600 - 800
C-Br Stretch500 - 600500 - 600
Aromatic C=C Stretch1450 - 16001450 - 1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

Table 3: Expected Mass Spectrometry Data

Ionm/z (relative abundance) - Experimental (for 4-Bromo-2-chloroaniline)m/z (relative abundance) - Theoretical (for this compound)
[M]⁺205 (77.0), 207 (100.0), 209 (24.1)[3]223, 225, 227 (Characteristic isotopic pattern for Br and Cl)
[M-H]⁺Not available222, 224, 226
[M-NH₂]⁺Not available207, 209, 211

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for generating ions of small organic molecules.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, which can be used to determine the molecular weight and deduce the fragmentation pattern.

Visualizing the Workflow and Structure

To aid in the understanding of the characterization process and the molecule of interest, the following diagrams are provided.

cluster_0 Characterization Workflow cluster_1 Experimental Techniques cluster_2 Theoretical Methods A Synthesized this compound B Experimental Characterization A->B C Theoretical Characterization A->C D Data Comparison and Analysis B->D NMR NMR B->NMR IR IR B->IR MS MS B->MS C->D DFT DFT Calculations C->DFT AbInitio Ab Initio Methods C->AbInitio E Structure Elucidation and Purity Assessment D->E

Caption: Workflow for the characterization of this compound.

cluster_0 This compound mol C1 1 C2 2 C3 3 C4 4 C5 5 C6 6 N N F F Cl Cl Br Br

Caption: Chemical structure of this compound.

Conclusion

The comprehensive characterization of this compound relies on a synergistic approach that combines experimental techniques with theoretical calculations. While experimental data for this specific molecule is sparse, analysis of its close isomers provides a solid foundation for predicting its spectroscopic and physical properties. This guide serves as a valuable resource for researchers by outlining the expected analytical data, detailing the necessary experimental protocols, and providing a clear workflow for the characterization process. As more experimental data becomes available, a direct and more refined comparison will be possible, further enhancing our understanding of this and other complex halogenated anilines.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-5-chloro-2-fluoroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Bromo-5-chloro-2-fluoroaniline, a compound requiring careful management due to its hazardous properties. Adherence to these protocols is critical for ensuring personnel safety and environmental protection within research, scientific, and drug development settings.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel must be equipped with appropriate Personal Protective Equipment (PPE) before handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected for integrity before each use.
Body Protection Laboratory coat or a chemical-resistant suit to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

GHS Hazard Classification Summary:

Based on available data for this compound and structurally similar compounds, the following hazards are identified[1][2]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must comply with local, state, and federal regulations for hazardous waste.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as this compound is deemed waste, it must be managed as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include strong oxidizing agents and acids[3].

  • Collect Waste: Collect waste this compound, including surplus material and residues, in a designated, compatible, and sealable container.

Step 2: Container Selection and Labeling

  • Container Integrity: Use a container made of materials compatible with the chemical. The container must be in good condition, with no leaks or exterior contamination, and have a secure screw-top cap.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard warnings (e.g., "Harmful," "Irritant"). The date of waste accumulation should also be noted.

Step 3: On-site Storage

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel[4].

  • Secondary Containment: Store the waste container within a secondary containment vessel (e.g., a chemical-resistant tub or tray) to contain any potential leaks.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central accumulation area within three days[4][5].

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Documentation: Ensure all required waste disposal paperwork is completed accurately.

  • Disposal Method: The primary disposal method for this type of chemical waste is typically high-temperature incineration at a licensed hazardous waste facility.

Step 5: Decontamination and Spill Response

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, triple-rinsed container may then be disposed of as non-hazardous waste, in accordance with institutional policies.

  • Spill Cleanup: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste. Do not use combustible materials to absorb the spill. Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

Representative Experimental Workflow and Disposal Pathway

The following diagram illustrates a typical laboratory workflow involving the use of this compound and the subsequent waste disposal process.

G cluster_experiment Experimental Protocol cluster_waste Waste Generation & Disposal cluster_safety Safety Precautions A Weigh 4-Bromo-5-chloro- 2-fluoroaniline B Reaction Setup (e.g., in fume hood) A->B C Perform Chemical Synthesis B->C P Wear Appropriate PPE: - Goggles - Gloves - Lab Coat B->P Q Work in a Ventilated Area (Fume Hood) B->Q D Work-up and Purification C->D F Collect Waste: - Unused Reagent - Contaminated Labware - Reaction Residue C->F Waste Generated E Product Analysis D->E D->F Waste Generated G Segregate and Label Hazardous Waste Container F->G H Store in Satellite Accumulation Area (SAA) G->H I Arrange for Pickup by EHS/Licensed Contractor H->I J Transport to Hazardous Waste Facility for Incineration I->J

Caption: Workflow for the use and disposal of this compound.

This comprehensive guide ensures that professionals in research and development can manage this compound safely and in compliance with regulatory standards, thereby building a foundation of trust in laboratory safety and chemical handling practices.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.